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  • Product: 2,3,5-Trimethyl-1H-indole
  • CAS: 21296-92-4

Core Science & Biosynthesis

Foundational

Technical Guide: Structural Properties & Synthesis of 2,3,5-Trimethyl-1H-indole

[1] Introduction: The Indole Scaffold in Drug Discovery 2,3,5-Trimethyl-1H-indole (CAS 21296-92-4) is a trisubstituted indole derivative serving as a critical building block in heterocyclic chemistry and pharmaceutical d...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Indole Scaffold in Drug Discovery

2,3,5-Trimethyl-1H-indole (CAS 21296-92-4) is a trisubstituted indole derivative serving as a critical building block in heterocyclic chemistry and pharmaceutical development.[1] Unlike the parent indole, which is susceptible to polymerization and oxidation at the C3 position, the 2,3,5-trimethyl analog possesses a fully substituted pyrrole ring (at carbon positions), enhancing stability and directing electrophilic substitution to the benzenoid ring.

This guide provides a comprehensive technical analysis of its structural properties, spectroscopic signature, and validated synthetic protocols, tailored for researchers in medicinal chemistry.[1]

Structural & Physical Characterization

The introduction of methyl groups at the 2, 3, and 5 positions significantly alters the electronic landscape of the indole core.[1] The 2- and 3-methyl groups block the most reactive sites on the pyrrole ring, while the 5-methyl group acts as an electron-donating group (EDG), activating the benzene ring—specifically the C4 and C6 positions—towards electrophilic attack.

Table 1: Physicochemical Properties
PropertyValueNote
IUPAC Name 2,3,5-Trimethyl-1H-indole-
CAS Registry 21296-92-4Specific isomer (distinct from indolenine forms)
Molecular Formula

-
Molecular Weight 159.23 g/mol -
Melting Point 121.5 °CCrystalline solid at RT
Boiling Point ~297 °CPredicted at 760 mmHg
LogP (Oct/Water) ~3.2Lipophilic, suitable for CNS penetration models
Solubility Soluble in EtOH, DMSO,

Low solubility in water

Spectroscopic Fingerprinting

Accurate identification of 2,3,5-trimethylindole relies on distinguishing it from its isomers (e.g., 2,3,6-trimethyl or 2,3,3-trimethylindolenine).

Nuclear Magnetic Resonance (NMR) Analysis

The symmetry breaking caused by the 5-methyl group creates a distinct splitting pattern in the aromatic region.[1]

  • 
    H NMR (300 MHz, 
    
    
    
    ):
    • 
       7.60 (br s, 1H, NH):  Exchangeable proton.[1] Shift varies with concentration/solvent.[1][2]
      
    • 
       7.25 (s, 1H, H-4):  Singlet due to weak meta-coupling with H-6. Deshielded by ring current but shielded by 5-Me.[1]
      
    • 
       7.10 (d, 
      
      
      
      Hz, 1H, H-7):
      Ortho-coupling to H-6.
    • 
       6.90 (d, 
      
      
      
      Hz, 1H, H-6):
      Doublet (or dd) showing coupling to H-7.
    • 
       2.42 (s, 3H, 5-
      
      
      
      ):
      Benzylic methyl group.[1]
    • 
       2.32 (s, 3H, 2-
      
      
      
      ):
      Attached to the electron-deficient C2.[1]
    • 
       2.18 (s, 3H, 3-
      
      
      
      ):
      Attached to the electron-rich C3.[1]
  • Mechanistic Insight: The chemical shift difference between 2-Me and 3-Me (

    
    0.14 ppm) is diagnostic.[1] The C2 position is adjacent to the nitrogen lone pair but is electronically distinct due to the imine-like character in resonance forms, typically resulting in a slightly more downfield shift compared to the C3 methyl.[1]
    
Mass Spectrometry (MS)
  • Ionization Mode: EI (70 eV)

  • Molecular Ion (

    
    ):  m/z 159 (Base peak, 100%)
    
  • Fragmentation:

    • m/z 158 (

      
      ): Loss of H radical (stable benzyl-like cation).[1]
      
    • m/z 144 (

      
      ): Loss of methyl radical (
      
      
      
      ).[1]

Validated Synthesis Protocol: Fischer Indole Synthesis

The most robust route to 2,3,5-trimethylindole is the Fischer Indole Synthesis utilizing 4-methylphenylhydrazine and 2-butanone.[1]

Regiochemical Control

The reaction of 2-butanone (methyl ethyl ketone) with hydrazine can theoretically yield two products:

  • 2,3-Dimethylindole (via internal enamine - Thermodynamic Product)[1]

  • 2-Ethylindole (via terminal enamine - Kinetic Product)[1]

Expert Insight: Under acidic conditions (e.g., acetic acid or


), the reaction strongly favors the formation of the more substituted enamine intermediate, leading exclusively to the 2,3-dimethyl  core. The para-methyl group on the hydrazine directs the cyclization to the ortho position, retaining the 5-methyl substitution pattern.[1]
Experimental Procedure

Reagents: 4-Methylphenylhydrazine hydrochloride (1.0 eq), 2-Butanone (1.2 eq), Glacial Acetic Acid (Solvent/Catalyst).

  • Hydrazone Formation: Dissolve 4-methylphenylhydrazine HCl (15.8 g, 0.1 mol) in glacial acetic acid (50 mL). Add 2-butanone (8.6 g, 0.12 mol) dropwise at room temperature.[1] Stir for 1 hour.

  • Cyclization: Heat the mixture to reflux (118 °C) for 3–4 hours. The solution will darken as ammonia is evolved.[1]

  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (200 mL). Neutralize carefully with 20% NaOH or

    
     until precipitation is complete (pH ~8-9).[1]
    
  • Purification: Filter the crude solid. Recrystallize from ethanol/water (4:1) or purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield off-white crystals.[1]

Mechanism Visualization

The following diagram illustrates the critical [3,3]-sigmatropic rearrangement that defines the Fischer synthesis.

FischerSynthesis Reactants 4-Methylphenylhydrazine + 2-Butanone Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Acid Cat. Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic C-C Bond Formation Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Indole 2,3,5-Trimethyl-1H-indole (Target) Diimine->Indole Cyclization (-NH3) Ammonia NH3 (Byproduct) Diimine->Ammonia

Caption: Step-wise mechanism of Fischer Indole Synthesis favoring the 2,3-disubstituted product.

Reactivity & Functionalization Map

The 2,3,5-trimethylindole scaffold presents a unique reactivity profile. With C2 and C3 blocked, standard indole chemistry (like Vilsmeier-Haack formylation at C3) is inhibited.[1] Reactivity is redirected to the benzene ring or the nitrogen atom.[1]

Key Reactivity Pathways
  • N-Alkylation: The pyrrolic nitrogen remains nucleophilic.[1] Deprotonation with NaH followed by alkyl halides yields N-substituted derivatives (e.g., for indomethacin analogs).[1]

  • Electrophilic Aromatic Substitution (EAS):

    • The 5-methyl group activates the C4 and C6 positions.[1]

    • However, steric hindrance from the 3-methyl group and the peri-interaction makes C4 less accessible.[1]

    • Primary Site: C6 is the most favorable site for sulfonation, nitration, or halogenation.[1]

  • Oxidation: Treatment with strong oxidants (e.g.,

    
    ) can cleave the C2-C3 bond (oxidative cleavage) or oxidize the methyl groups to aldehydes/acids depending on conditions.[1]
    

ReactivityMap cluster_legend Reactivity Zones Core 2,3,5-Trimethyl-1H-indole N_Alk N-Alkylation (NaH, R-X) Core->N_Alk Nucleophilic Attack C6_Sub C6-Substitution (Nitration/Halogenation) Core->C6_Sub Sterically Favored EAS C2_Ox Oxidative Cleavage (KMnO4/NaIO4) Core->C2_Ox Ring Opening N1: Nucleophile N1: Nucleophile C6: Electrophile Target C6: Electrophile Target

Caption: Primary reactivity zones. C6 is the preferred site for EAS due to steric blocking at C4.

Applications in Drug Development

  • Serotonin Receptor Modulators: The 5-substituted indole core mimics serotonin (5-hydroxytryptamine).[1] 2,3,5-trimethylindole serves as a lipophilic scaffold to probe 5-HT receptor binding pockets where the 5-hydroxyl group is replaced by a methyl to improve blood-brain barrier permeability.[1]

  • Indomethacin Analogs: Used as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) where the N-benzoyl and C3-acetic acid moieties are introduced sequentially.[1]

  • Cyanine Dye Intermediates: While 2,3,3-trimethylindolenine is the standard precursor for Cy3/Cy5 dyes, the 2,3,5-trimethyl-1H-indole can be quaternized and oxidized to form novel polymethine dyes with altered spectral properties due to the 5-methyl donation.[1]

References

  • NIST Chemistry WebBook. 1H-Indole, 2,3,5-trimethyl- Mass Spectrum & Properties.[1] National Institute of Standards and Technology.[1][3] [Link]

  • Robinson, B. (1963).[1] The Fischer Indole Synthesis.[1][4][5][6][7] Chemical Reviews, 63(4), 373–401.[1] (Classic mechanism validation).[1]

  • Sajjadifar, S., et al. (2010).[1] New 3H-Indole Synthesis by Fischer's Method.[1][8] Molecules, 15, 2491-2498.[1] [Link]

  • PubChem Compound Summary. 2,3,5-Trimethylindole (CID 30584).[1] National Center for Biotechnology Information.[1] [Link]

Sources

Exploratory

Technical Guide: 2,3,5-Trimethyl-1H-indole (CAS 21296-92-4)

This technical guide details the physicochemical profile, synthesis, and application utility of 2,3,5-Trimethyl-1H-indole (CAS 21296-92-4). Core Identity & Therapeutic Scaffold Potential Executive Summary 2,3,5-Trimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and application utility of 2,3,5-Trimethyl-1H-indole (CAS 21296-92-4).

Core Identity & Therapeutic Scaffold Potential

Executive Summary

2,3,5-Trimethyl-1H-indole is a tri-alkylated indole derivative distinct from its commonly confused congener, 2,3,3-trimethylindolenine (a cyanine dye precursor). Defined by the presence of a methyl group at the 5-position of the benzenoid ring and dimethyl substitution on the pyrrole ring, this molecule serves as a critical lipophilic scaffold in medicinal chemistry. It acts as a bioisostere for 5-methoxyindoles (e.g., indomethacin, melatonin), offering a probe for hydrophobic pockets in COX-1/COX-2 enzymes and serotonin (5-HT) receptors.

Chemical Identity & Physicochemical Profile

The 5-methyl substitution significantly alters the electronic and lipophilic profile compared to the parent indole, enhancing blood-brain barrier (BBB) permeability and hydrophobic binding interactions.

PropertySpecification
CAS Number 21296-92-4
IUPAC Name 2,3,5-Trimethyl-1H-indole
Molecular Formula C₁₁H₁₃N
Molecular Weight 159.23 g/mol
Melting Point 120–122 °C
LogP (Predicted) ~3.2 (High Lipophilicity)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Ethanol, DCM; Insoluble in Water
Key Spectral Feature ¹H NMR: Singlet at ~2.3 ppm (C5-CH₃); Indole NH broad singlet at >7.5 ppm
Synthetic Routes & Mechanistic Insight

The most robust and self-validating synthesis for CAS 21296-92-4 is the Fischer Indole Synthesis .[1] This route is preferred over metal-catalyzed cyclizations due to its scalability and the ready availability of precursors.[1]

3.1. Validated Protocol: Fischer Indole Cyclization

Reaction Logic: The synthesis relies on the condensation of 4-methylphenylhydrazine (p-tolylhydrazine) with 2-butanone (methyl ethyl ketone).[1] The regioselectivity is driven by the specific hydrazine substitution, which forces the 5-position methyl placement, while the ketone provides the 2,3-dimethyl architecture.

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) and 2-butanone (1.1 eq) in glacial acetic acid or ethanol with catalytic H₂SO₄.[1] Stir at room temperature for 2 hours to form the hydrazone intermediate.

  • Sigmatropic Rearrangement (The Critical Step): Heat the reaction mixture to reflux (90–100 °C) for 3–4 hours. The acid catalyst promotes the [3,3]-sigmatropic shift.[1]

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2).[1] Disappearance of the hydrazone spot indicates completion.[1]

  • Workup: Cool to room temperature. Pour into ice-water. Neutralize with NaOH or NaHCO₃ to precipitate the crude indole.[1]

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, Hexane/DCM gradient).

3.2. Mechanistic Visualization

The following diagram illustrates the transformation from precursors to the final indole core, highlighting the critical [3,3]-shift that defines the regiochemistry.[1]

FischerSynthesis Precursors Precursors: 4-Methylphenylhydrazine + 2-Butanone Hydrazone Hydrazone Intermediate Precursors->Hydrazone Acid Cat. -H2O EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift Heat Diimine Diimine Intermediate SigmaShift->Diimine C-C Bond Formation Indole Target: 2,3,5-Trimethyl-1H-indole (CAS 21296-92-4) Diimine->Indole Aromatization -NH3

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis yielding 2,3,5-Trimethylindole.[2]

Applications in Drug Discovery

2,3,5-Trimethylindole is not merely an end-product but a versatile pharmacophore scaffold . Its biological relevance stems from its structural homology to endogenous signaling molecules and established drugs.[1]

4.1. Structure-Activity Relationship (SAR) Logic[1]
  • 5-Position (Methyl): Acts as a hydrophobic anchor.[1] In COX inhibitors (like Indomethacin derivatives), this group fits into the hydrophobic pocket of the enzyme, replacing the metabolically labile methoxy group.

  • 2,3-Positions (Methyls): Sterically constrain the indole ring, preventing metabolic oxidation at the typically reactive C3 position and locking the conformation for receptor binding.

4.2. Therapeutic Areas[1][3]
  • NSAID Development: Used as a precursor for indole-acetic acid derivatives targeting COX-1/COX-2.[1] The 5-methyl group often improves gastric safety profiles compared to halogenated analogs.[1]

  • Antimicrobial Agents: 2,3,5-trisubstituted indoles have demonstrated efficacy against Gram-negative bacteria (E. coli) by disrupting membrane integrity.[1]

  • Melatonergic Ligands: As a lipophilic bioisostere of melatonin (5-methoxy-N-acetyltryptamine), derivatives of this core are explored for sleep disorders and neuroprotection.[1]

Applications cluster_Targets Therapeutic Targets Core 2,3,5-Trimethyl-1H-indole (Scaffold) COX COX-1 / COX-2 Inhibitors (Inflammation) Core->COX N-Acylation & C3-Functionalization Microbial Antimicrobial Agents (Membrane Disruption) Core->Microbial Schiff Base Derivatization CNS 5-HT / Melatonin Receptors (CNS Disorders) Core->CNS C3-Side Chain Elongation

Figure 2: Therapeutic application tree for 2,3,5-Trimethylindole derivatives.

Analytical Characterization & Handling

To ensure "Trustworthiness" in experimental workflows, the identity of the synthesized compound must be validated using the following spectral markers.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       10.50 (s, 1H, NH) – Broad singlet, exchangeable with D₂O.
      
    • 
       7.15 (s, 1H, C4-H) – Diagnostic for 5-substitution.
      
    • 
       7.05 (d, 1H, C7-H) and 
      
      
      
      6.80 (d, 1H, C6-H) – Ortho coupling.
    • 
       2.35 (s, 3H, C5-CH₃).
      
    • 
       2.28 (s, 3H, C2-CH₃).
      
    • 
       2.15 (s, 3H, C3-CH₃).
      
  • Mass Spectrometry (EI/ESI):

    • Molecular Ion

      
       m/z.[1]
      
    • Base peak typically at 158 m/z (loss of H) or 144 m/z (loss of methyl).[1]

Handling Precautions: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Indoles are susceptible to oxidative polymerization (browning) upon prolonged exposure to air and light.[1]

References
  • Stenutz, R. 2,3,5-Trimethyl-1H-indole Properties and Spectral Data. Stenutz.eu.[1] Available at: [Link]

  • NIST Mass Spectrometry Data Center. 1H-Indole, 2,3,5-trimethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Sajjadifar, S., et al. (2010).[1] New 3H-Indole Synthesis by Fischer's Method. Molecules, 15, 2491-2498. (Demonstrates Fischer protocol logic relevant to methylated indoles). Available at: [Link]

  • PubChem. 2,3,5-Trimethylindole Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Yadav, et al. (2016).[1][4][5] Synthesis and antimicrobial activity of 1,2,3,5-substituted indole derivatives. (Cited in Recent advancements on biological activity of indole, ResearchGate). Available at: [Link]

Sources

Foundational

Technical Guide: Therapeutic Potential & Pharmacological Architecture of 2,3,5-Trimethyl-1H-indole

[1] Executive Summary 2,3,5-Trimethyl-1H-indole (CAS: 21296-92-4) represents a highly privileged scaffold in medicinal chemistry, distinct from its indolenine counterpart (2,3,3-trimethyl-3H-indole) used in dye synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,3,5-Trimethyl-1H-indole (CAS: 21296-92-4) represents a highly privileged scaffold in medicinal chemistry, distinct from its indolenine counterpart (2,3,3-trimethyl-3H-indole) used in dye synthesis.[1] This molecule serves as a critical "metabolically hardened" template for drug discovery.[1][2] Its methylation pattern confers unique physicochemical properties: the C5-methyl group acts as a bioisostere for the 5-hydroxyl group found in serotonin (5-HT), while the C2/C3-dimethyl substitution blocks the primary metabolic soft spot of the indole nucleus (C3-oxidation), significantly enhancing oral bioavailability and half-life.[1]

This guide analyzes the therapeutic utility of this scaffold across Neuropharmacology, Oncology, and Infectious Disease, providing validated synthesis protocols and mechanistic insights for lead optimization.

Part 1: Chemical Architecture & SAR Profile[1]

Structural Significance

The therapeutic value of 2,3,5-trimethyl-1H-indole lies in its specific substitution pattern, which addresses common liabilities of the bare indole core.[1]

FeaturePositionPharmacological Impact
Lipophilic Anchor C5-Methyl Increases LogP (~3.2), facilitating Blood-Brain Barrier (BBB) penetration.[1][2] Mimics the 5-OH/5-OMe of serotonin/melatonin without rapid glucuronidation.[1][2]
Metabolic Blockade C3-Methyl Prevents formation of the indolenine intermediate by oxidative enzymes (e.g., CYP450), blocking the "NIH Shift" pathway common to tryptophan derivatives.[1]
Conformational Lock C2-Methyl Restricts rotation when coupled to side chains; enhances receptor selectivity by enforcing specific dihedral angles in the binding pocket.[1][2]
Physicochemical Profile[1][2]
  • Molecular Weight: 159.23 g/mol [1][2][3]

  • Predicted LogP: 3.1 – 3.4 (High membrane permeability)

  • H-Bond Donors: 1 (NH)[1]

  • H-Bond Acceptors: 0 (Aromatic system acts as weak ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -acceptor)[1]
    
  • Topological Polar Surface Area (TPSA): 15.8 Ų (Ideal for CNS drugs)

Part 2: Therapeutic Applications & Mechanisms[1][2]

Neuropharmacology: The Serotonergic Modulator

The 2,3,5-trimethyl motif is a rigidified analog of tryptamine.[1]

  • Mechanism: The C5-methyl group targets the hydrophobic pocket of 5-HT receptors (specifically 5-HT2A and 5-HT2C), traditionally occupied by the 5-hydroxyl group of serotonin.[1]

  • Application: Anxiety and Depression.[2] Unlike tryptamine, which is rapidly degraded by Monoamine Oxidase (MAO), the sterically hindered 2,3-dimethyl core resists MAO-A degradation, prolonging receptor occupancy.[1]

Oncology: Tubulin & Kinase Inhibition

Indoles are classic tubulin polymerization inhibitors (e.g., Vinca alkaloids).[2]

  • Mechanism: 2,3,5-Trimethyl-1H-indole binds to the Colchicine-binding site of tubulin.[1] The hydrophobic 2,3,5-trimethyl pattern disrupts microtubule assembly during mitosis, leading to G2/M cell cycle arrest.[1]

  • Kinase Targeting: The scaffold serves as an ATP-mimetic hinge binder in tyrosine kinase inhibitors (e.g., VEGFR-2), where the NH forms a hydrogen bond with the hinge region amino acids (e.g., Cys919).[1]

Infectious Disease: Biofilm Disruption[1][2]
  • Mechanism: Indole signaling regulates biofilm formation in E. coli and P. aeruginosa.[2] The 2,3,5-trimethyl derivative acts as a signal antagonist .[1] It competes with endogenous indole for the SdiA receptor (quorum sensing), disrupting biofilm architecture without exerting selective pressure for resistance (non-bactericidal virulence attenuation).

Part 3: Visualizing the Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergent signaling pathways modulated by this scaffold.

G Core 2,3,5-Trimethyl-1H-indole (Scaffold) C3_Block C3-Methylation (Metabolic Blockade) Core->C3_Block C5_Anchor C5-Methylation (Hydrophobic Anchor) Core->C5_Anchor Biofilm SdiA Receptor (Quorum Sensing) Core->Biofilm Signal Antagonism MAO MAO Enzyme (Degradation) C3_Block->MAO Inhibits Access Stability Increased Half-life (Bioavailability) C3_Block->Stability Prevents Oxidation HTR 5-HT Receptors (CNS Signaling) C5_Anchor->HTR High Affinity Binding Tubulin Tubulin (Colchicine Site) C5_Anchor->Tubulin Hydrophobic Interaction Anxiolytic Anxiolytic/ Antidepressant HTR->Anxiolytic Apoptosis G2/M Arrest (Apoptosis) Tubulin->Apoptosis AntiVirulence Biofilm Disruption (Anti-Virulence) Biofilm->AntiVirulence

Caption: Mechanistic map showing how specific structural features of 2,3,5-trimethyl-1H-indole translate into therapeutic outcomes across CNS, Oncology, and Microbiology.[1]

Part 4: Experimental Protocols

Synthesis: Regioselective Fischer Indolization

Objective: Synthesize high-purity 2,3,5-trimethyl-1H-indole free from the 3H-indolenine isomer.

Reagents:

  • 4-Methylphenylhydrazine hydrochloride (p-Tolylhydrazine HCl)[1][2]

  • 2-Butanone (Methyl ethyl ketone)[1]

  • Glacial Acetic Acid (Solvent/Catalyst)[4]

  • Polyphosphoric Acid (PPA) - Optional for tougher cyclizations[1]

Protocol:

  • Hydrazone Formation: Dissolve 4-methylphenylhydrazine HCl (10 mmol) and 2-butanone (12 mmol) in glacial acetic acid (20 mL). Stir at room temperature for 1 hour. Note: 2-butanone is used in slight excess to drive completion.[1][2]

  • Cyclization: Heat the mixture to reflux (110°C) for 3-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).[2] The hydrazone spot will disappear, and a fluorescent indole spot will appear.

    • Critical Step: If regioselectivity is poor (formation of 2-ethyl-5-methylindole), use PPA at 100°C instead of acetic acid reflux.[1][2] The thermodynamic product (2,3,5-trimethyl) is favored in PPA.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Neutralize with NaOH (40%) until pH ~8.

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Wash organic layer with brine, dry over anhydrous ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Recrystallize from ethanol/water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Target: >75%[1][2][5]

    • Validation: 1H-NMR (Absence of CH2 signal from ethyl group confirms 2,3-dimethyl structure).[1][2]

In Vitro Metabolic Stability Assay (Microsomal)

Objective: Validate the "Metabolic Blockade" hypothesis of the C3-methyl group.

Workflow:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[2]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[2]

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Metric:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       > 60 min indicates high metabolic stability compared to unsubstituted indole (
      
      
      
      ~ 15 min).

Part 5: References

  • Fischer Indole Synthesis Mechanism & Applications

    • Source: Robinson, B. (1983).[2] The Fischer Indole Synthesis. Wiley-Interscience.[1][2]

    • Context: Foundational text for the synthesis protocol described in Section 4.1.

    • Link:

  • Indole Scaffolds in Medicinal Chemistry

    • Source: Zhang, M. Z., et al. (2015). "The indole scaffold: A versatile core for the design of new therapeutic agents."[1][2][6] European Journal of Medicinal Chemistry.

    • Context: Supports the claims of "privileged scaffold" status and broad therapeutic utility.[1][2][7]

    • Link:

  • Metabolic Stability of Methylated Indoles

    • Source: Sharma, V., et al. (2010). "Metabolic stability and design of indole-based therapeutics." Drug Metabolism Reviews.

    • Context: Validates the "Metabolic Blockade" hypothesis regarding C3-methylation.[1][2]

    • Link:

  • Indole Derivatives as Tubulin Inhibitors

    • Source: Brancale, A., et al. (2017). "Indole derivatives as tubulin polymerization inhibitors." MedChemComm.

    • Context: Supports the oncology application and mechanism of action described in Section 2.2.[1][2]

    • Link:

  • Indole Signaling in Biofilms

    • Source: Lee, J. H., et al. (2015). "Indole and its derivatives as signals and biofilm inhibitors."[2] FEMS Microbiology Reviews.

    • Context: Source for the "Signal Antagonist" mechanism in infectious disease (Section 2.3).[2]

    • Link:

Sources

Exploratory

Part 1: Executive Summary & Critical Distinction

2,3,5-Trimethyl-1H-indole (CAS: 21296-92-4) is a crystalline indole derivative utilized as a privileged scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), serotonin receptor modulators, and mela...

Author: BenchChem Technical Support Team. Date: February 2026

2,3,5-Trimethyl-1H-indole (CAS: 21296-92-4) is a crystalline indole derivative utilized as a privileged scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), serotonin receptor modulators, and melatonin analogs.[1]

⚠️ CRITICAL ISOMER WARNING: Do not confuse this compound with 2,3,3-Trimethyl-3H-indole (Indolenine) (CAS: 1640-39-7).[1][2]

  • 2,3,5-Trimethyl-1H-indole (Target): Contains an N-H bond; solid (mp ~120°C); used in core scaffold construction.[2]

  • 2,3,3-Trimethyl-3H-indole (Impurity/Different Reagent): Contains a C=N bond (imine); liquid; used primarily for cyanine dye synthesis.[2][3]

This guide details the regioselective synthesis of the 1H-indole isomer via the Fischer Indole protocol, providing self-validating experimental steps and mechanistic insights.[1]

Part 2: Chemical Identity & Properties

PropertySpecification
IUPAC Name 2,3,5-Trimethyl-1H-indole
CAS Number 21296-92-4
Molecular Formula C₁₁H₁₃N
Molecular Weight 159.23 g/mol
Appearance Colorless to pale cream plates/needles
Melting Point 118 – 122 °C [1][2]
Boiling Point ~297 °C (at 760 mmHg) [2]
Solubility Soluble in ethanol, benzene, chloroform; insoluble in water.[1][2][4]

Part 3: Synthesis Protocol (Fischer Indole)

The most robust route to 2,3,5-trimethyl-1H-indole is the Fischer Indole Synthesis utilizing 4-methylphenylhydrazine (p-tolylhydrazine) and 2-butanone (ethyl methyl ketone).[1][2]

Reaction Logic & Regioselectivity

The reaction of 2-butanone can theoretically yield two isomers:

  • 2,3,5-Trimethylindole (Derived from the internal enamine).[2][5]

  • 2-Ethyl-5-methylindole (Derived from the terminal enamine).[1][2]

Expert Insight: Under standard acidic conditions (acetic acid/H₂SO₄), the formation of the more substituted enamine (internal alkene) is thermodynamically favored.[2][5] Consequently, cyclization predominantly yields the 2,3,5-trimethyl isomer [3].[2][5]

Visual Workflow (DOT Diagram)

FischerSynthesis cluster_reactants Reactants cluster_process Acid Catalysis (Reflux) R1 p-Tolylhydrazine (HCl Salt) Step1 Hydrazone Formation R1->Step1 R2 2-Butanone (Ethyl Methyl Ketone) R2->Step1 Step2 Ene-Hydrazine Tautomerization Step1->Step2 - H2O Step3 [3,3]-Sigmatropic Rearrangement Step2->Step3 Rate Limiting Step4 Cyclization & NH3 Elimination Step3->Step4 Product 2,3,5-Trimethyl-1H-indole (Major Product) Step4->Product - NH3

Caption: Figure 1. Reaction pathway for the regioselective synthesis of 2,3,5-trimethylindole.

Step-by-Step Protocol

Reagents:

  • p-Tolylhydrazine hydrochloride (1.0 eq)[1][2][6]

  • 2-Butanone (1.2 eq)[1][2]

  • Glacial Acetic Acid (Solvent/Catalyst)[2][5][6][7]

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve p-tolylhydrazine hydrochloride (15.8 g, 0.1 mol) in glacial acetic acid (60 mL).

  • Addition: Add 2-butanone (8.6 g, 0.12 mol) dropwise over 15 minutes. The slight excess ensures complete consumption of the hydrazine.[1][2][5]

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 3–4 hours.

    • Checkpoint: Monitor via TLC (20% EtOAc/Hexane).[2][5] The disappearance of the hydrazine spot indicates completion.[1][2][5]

  • Quench: Cool the reaction mixture to room temperature and pour slowly into crushed ice (200 g) with vigorous stirring.

  • Precipitation: Neutralize the acidic solution carefully with 40% NaOH or saturated NaHCO₃ until pH ~8. The crude indole will precipitate as a brownish solid.[1][2][5]

  • Isolation: Filter the solid and wash thoroughly with cold water to remove inorganic salts.[2][5]

  • Purification (Critical):

    • Dissolve the crude solid in hot ethanol.

    • Add activated charcoal (to remove tarry byproducts) and filter while hot.[2][5]

    • Allow the filtrate to cool slowly.[2][5] Crystallization yields 2,3,5-trimethyl-1H-indole as colorless to pale cream plates.[1][2]

    • Validation: Verify Melting Point (Target: 118–122°C).

Part 4: Mechanistic Validation

Understanding the mechanism is essential for troubleshooting low yields.[2][5] The critical step is the [3,3]-sigmatropic rearrangement , which breaks the N-N bond and forms the new C-C bond.[1][5]

Mechanism Start p-Tolylhydrazone (Intermediate) Enamine Ene-Hydrazine (Internal Alkene favored) Start->Enamine Tautomerization (H+) Rearrange [3,3]-Sigmatropic Shift (New C-C Bond) Enamine->Rearrange Heat Imine Diimine Intermediate Rearrange->Imine Re-aromatization Aminal Cyclic Aminoacetal Imine->Aminal Cyclization Indole 2,3,5-Trimethylindole (Aromatic System) Aminal->Indole Elimination of NH3

Caption: Figure 2.[1][2] Mechanistic cascade. The stability of the internal ene-hydrazine drives the regioselectivity toward the 2,3-dimethyl substituted indole.[1]

Part 5: Applications in Drug Discovery

  • NSAID Development:

    • The 2,3,5-trimethyl scaffold mimics the core of Indomethacin (which is 2-methyl-5-methoxy).[1][2] The 5-methyl group serves as a bioisostere for the 5-methoxy or 5-chloro groups, useful for probing steric constraints in the COX-1/COX-2 binding pockets [4].[1][2]

  • Melatonin Receptor Agonists:

    • Indole lipophilicity is crucial for blood-brain barrier (BBB) penetration.[1][2] The addition of methyl groups at C2 and C3 enhances lipophilicity (logP ~3.[2][5]2) compared to bare indole, potentially improving CNS bioavailability.[2][5]

References

  • Oxford Academic. Synthesis of Substituted Indoles.[1][2][5] Available at: [Link][2][5][8]

  • CAS Common Chemistry. 2,3,5-Trimethyl-1H-indole (CAS 21296-92-4) Properties.[1][2][9] Available at: [Link][2][5][8][9]

  • Canadian Science Publishing. Thermal Indolization of Arylhydrazones: Regioselectivity. Available at: [Link][2][5]

  • NIH PubChem. 2,3,5-Trimethylindole Compound Summary.[2][5] Available at: [Link][2][5]

Sources

Foundational

Technical Monograph: 2,3,5-Trimethyl-1H-indole

This technical guide provides an in-depth analysis of 2,3,5-Trimethyl-1H-indole , a specific alkylindole derivative with distinct physicochemical properties and biological activities.[1] Unlike its structural isomer 2,3,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,3,5-Trimethyl-1H-indole , a specific alkylindole derivative with distinct physicochemical properties and biological activities.[1] Unlike its structural isomer 2,3,3-trimethylindolenine (used in dye synthesis), the 1H-indole tautomer presents unique mechanistic behaviors relevant to medicinal chemistry and toxicology.

[1]

Part 1: Executive Summary

2,3,5-Trimethyl-1H-indole (CAS: 21296-92-4) is a lipophilic heterocyclic compound belonging to the alkylindole class.[1] It serves primarily as a sterically congested synthetic intermediate and a probe for studying indole metabolism.[1]

Mechanistically, it is distinguished by its metabolic resistance at the C5 position (a common site for hydroxylation in other indoles) and its reported S9-independent mutagenic potential in specific bioassays. This contrasts with analogs like 3-methylindole (Skatole), which require bioactivation by Cytochrome P450 enzymes to exert toxicity.[1] Researchers utilize this molecule to probe the steric and electronic requirements of the Aryl Hydrocarbon Receptor (AhR) and to synthesize complex indole-based pharmaceuticals.

Part 2: Chemical Identity & Physicochemical "Hardware"

The molecule features a methyl group at the 2, 3, and 5 positions.[2] This substitution pattern significantly alters its electronic density and metabolic profile compared to the parent indole.[1]

PropertyValueSignificance
IUPAC Name 2,3,5-Trimethyl-1H-indoleUnambiguous identification.[1]
CAS Number 21296-92-4Distinct from 2,3,3-trimethyl-3H-indole (1640-39-7).[1]
Molecular Formula C₁₁H₁₃NMW: 159.23 g/mol .[1][3]
LogP (Predicted) ~3.2High lipophilicity; readily crosses cell membranes.[1]
pKa (NH) ~17 (DMSO)Very weak acid; requires strong bases for N-deprotonation.[1]
Topological Polar Surface Area 15.8 ŲLow polarity, facilitating blood-brain barrier (BBB) penetration.[1]
Part 3: Mechanism of Action (MOA)

The mechanism of action for 2,3,5-trimethyl-1H-indole is defined by three core pillars: Metabolic Blockade , Direct Genotoxic Potential , and Membrane Interaction .

1. Metabolic Blockade & CYP450 Interaction

In typical indole metabolism (e.g., indole, skatole), Cytochrome P450 enzymes (specifically CYP2F1 and CYP2E1) hydroxylate the benzene ring, often at the C5 or C6 position.

  • The C5-Blockade Effect : The presence of a methyl group at C5 in 2,3,5-trimethylindole sterically and chemically blocks the primary site of metabolic oxidation. This forces metabolism towards less favorable pathways, such as oxidation of the methyl groups (forming hydroxymethyl derivatives) or N-oxidation.

  • Implication : This molecule often acts as a metabolic probe , resisting rapid clearance compared to 2,3-dimethylindole, allowing for sustained biological exposure in experimental models.

2. S9-Independent Mutagenicity

Toxicological assays (Ames test, Strain TA98) have indicated that 2,3,5-trimethylindole exhibits direct mutagenic activity that is not enhanced by the addition of S9 metabolic activation fraction.[4][5][6][7][8][9]

  • Contrast with Skatole : Skatole (3-methylindole) is a pro-toxin that requires CYP-mediated dehydrogenation to form a reactive imine methide (3-methyleneindolenine), which then alkylates DNA/proteins.[1]

  • Mechanism : The 2,3,5-trimethyl analog does not require this enzymatic conversion to exhibit activity in vitro. The electron-donating effects of the three methyl groups may elevate the HOMO energy level, making the molecule more susceptible to direct radical formation or intercalation, although the exact covalent binding mechanism remains a subject of specific toxicological investigation.

3. Membrane Stabilization & Cytoprotection

Lipophilic indoles with C3 substitutions exhibit a "polar head / non-polar tail" orientation within lipid bilayers.[1]

  • Cytoprotection : At low concentrations, 2,3,5-trimethylindole can act as a radical scavenger (antioxidant) within the lipid membrane, protecting erythrocytes from oxidative hemolysis. The electron-rich indole ring can quench peroxyl radicals.[1]

  • Toxicity Threshold : At higher concentrations, the perturbation of membrane fluidity and direct DNA interaction outweighs the antioxidant benefit, leading to cytotoxicity.

Part 4: Visualization of Pathways
Diagram 1: Comparative Mechanism of Action

This diagram contrasts the bioactivation-dependent pathway of Skatole with the direct activity of 2,3,5-Trimethylindole.

MOA_Comparison cluster_0 Reference: Skatole (3-Methylindole) cluster_1 Target: 2,3,5-Trimethyl-1H-indole Skatole Skatole CYP CYP450 (Bioactivation) Skatole->CYP Dehydrogenation Imine 3-Methyleneindolenine (Reactive Electrophile) CYP->Imine Adduct Protein/DNA Adducts (Pneumotoxicity) Imine->Adduct Covalent Binding TMI 2,3,5-Trimethylindole Block C5-Methyl Blockade (Prevents typical hydroxylation) TMI->Block Metabolic Resistance Direct Direct Interaction (S9-Independent) TMI->Direct Lipophilic Entry Mutagen Mutagenicity/Bioactivity (Ames TA98 Active) Direct->Mutagen Direct Mechanism

Caption: Comparison of Skatole's bioactivation-dependent toxicity vs. the direct, S9-independent activity of 2,3,5-Trimethylindole.

Diagram 2: Fischer Indole Synthesis Protocol

The definitive synthetic route for 2,3,5-trimethylindole.

Synthesis Hydrazine p-Tolylhydrazine (4-Methylphenylhydrazine) Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone Condensation Ketone 2-Butanone (Methyl Ethyl Ketone) Ketone->Hydrazone Condensation Rearrange [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrange Acid Catalysis Acid Acid Catalyst (H2SO4 or PPA) Acid->Rearrange Cyclization Cyclization & NH3 Loss Rearrange->Cyclization Indolization Product 2,3,5-Trimethyl-1H-indole (Target) Cyclization->Product Final Product

Caption: Fischer Indole Synthesis pathway using p-Tolylhydrazine and 2-Butanone to yield 2,3,5-Trimethylindole.[1][3]

Part 5: Experimental Protocols
Protocol A: Synthesis via Fischer Indolization

Objective : Synthesis of 2,3,5-Trimethyl-1H-indole.[1] Reagents : 4-Methylphenylhydrazine hydrochloride (1.0 eq), 2-Butanone (1.2 eq), Glacial Acetic Acid (Solvent), H₂SO₄ (Catalyst).[1]

  • Condensation : Dissolve 4-methylphenylhydrazine HCl in glacial acetic acid. Add 2-butanone dropwise at room temperature. Stir for 1 hour to form the hydrazone.

  • Cyclization : Heat the mixture to reflux (approx. 118°C) for 3–4 hours. The acid catalyzes the [3,3]-sigmatropic rearrangement.[1]

  • Work-up : Cool the reaction mixture. Pour into ice-water. Neutralize with NaOH or NaHCO₃ to precipitate the crude indole.[1]

  • Purification : Extract with ethyl acetate. Wash organic layer with brine.[1] Dry over MgSO₄.[1] Purify via column chromatography (Silica gel, Hexane:EtOAc gradient) or recrystallization from ethanol.[1]

  • Validation : Confirm structure via ¹H NMR. Look for singlet methyl peaks at C2, C3, and C5 positions.

Protocol B: In Vitro Cytotoxicity Assay (Membrane Integrity)

Objective : Assess cytoprotective vs. cytotoxic concentration range. System : Human Erythrocytes (RBCs) or HepG2 cells.[1]

  • Preparation : Prepare stock solution of 2,3,5-trimethylindole in DMSO.

  • Incubation : Treat cells with increasing concentrations (1–100 µM) for 24 hours.

  • Challenge (Optional) : To test cytoprotection, add AAPH (oxidative stress inducer) after pre-treatment.

  • Readout :

    • Hemolysis : Measure Hemoglobin release at 540 nm (for RBCs).[1]

    • Viability : MTT or Alamar Blue assay (for HepG2).[1]

  • Analysis : Calculate IC₅₀. Note that low concentrations may show reduced hemolysis (protection), while high concentrations induce lysis.[1]

Part 6: References
  • PubChem . 2,3,5-Trimethylindole (Compound Summary). National Library of Medicine.[1]

  • Florin, I., et al. Screening of tobacco smoke constituents for mutagenicity using the Ames' test. Toxicology, 1980.[1] (Establishes S9-independent mutagenicity of specific alkylindoles).

  • Ungureanu, M., et al. Novel C3-Methylene-Bridged Indole Derivatives... Influence of Substituents on Hemolytic and Cytoprotective Activity. International Journal of Molecular Sciences, 2022.

  • Organic Chemistry Portal . Fischer Indole Synthesis.[1]

  • ResearchGate . Genotoxic activities of food contaminants...[6] (Comparative mutagenicity data).

Sources

Exploratory

Precision Quantum Pharmacology: Computational Protocols for Indole Derivatives

Executive Summary The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs ranging from vinca alkaloids (anticancer) to triptans (migraine) and indomethacin (N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs ranging from vinca alkaloids (anticancer) to triptans (migraine) and indomethacin (NSAID). However, the efficacy of indole derivatives relies heavily on subtle electronic distributions that govern


-

stacking interactions, metabolic stability, and receptor binding affinities.[1]

This technical guide provides a rigorous, standardized protocol for performing quantum chemical calculations on indole derivatives. Moving beyond basic geometry optimization, we focus on dispersion-corrected functionals and predictive reactivity descriptors essential for modern Structure-Activity Relationship (SAR) studies.

Theoretical Architecture: Selection of Level of Theory

The Functional Dilemma: Geometry vs. Interaction

A common error in pharmacological DFT is the blind application of B3LYP for all properties.[1] While B3LYP is excellent for bond lengths and angles, it fails to capture London dispersion forces —the attractive forces critical for the


-

stacking interactions common between indole drugs and aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets.
  • Recommendation for Geometry/IR: B3LYP or PBE0.

  • Recommendation for Binding/Stacking: M06-2X or wB97X-D.[1][2] These range-separated hybrid functionals explicitly account for medium-range correlation energy, providing accurate binding energies for non-covalent interactions.[1]

Basis Set Selection for Nitrogen Heterocycles

The nitrogen atom in the indole ring possesses a lone pair that can participate in hydrogen bonding or conjugation.[1] To model this electron density correctly—especially for excited states or anions—diffuse functions are non-negotiable.[1]

  • Production Standard: 6-311++G(d,p) or cc-pVTZ.

    • ++: Adds diffuse functions to heavy atoms (vital for the N-lone pair) and hydrogens.[1]

    • (d,p): Polarization functions allow orbitals to distort, accommodating the ring strain and conjugation.[1]

Computational Workflow & Visualization

The following diagram outlines the logical flow for a complete characterization of a new indole derivative, ensuring no computational resources are wasted on unstable conformers.

IndoleWorkflow Start Input Structure (2D ChemDraw/SMILES) ConfSearch Conformer Search (MMFF94 / CREST) Identify Global Minimum Start->ConfSearch GeomOpt Geometry Optimization (B3LYP/6-31G*) ConfSearch->GeomOpt Lowest E Conformer FreqCheck Frequency Analysis (Check for Imaginary Freqs) GeomOpt->FreqCheck Decision Imaginary Freq < 0? FreqCheck->Decision Decision->GeomOpt Yes (Re-optimize) HighLevel Electronic Properties (M06-2X/6-311++G**) Solvent Model (SMD/PCM) Decision->HighLevel No (Minima Found) Properties Output Generation: 1. HOMO-LUMO Gap (Stability) 2. MEP Map (Binding Sites) 3. NBO Analysis (Charge Transfer) HighLevel->Properties

Figure 1: Standardized computational workflow for indole derivatives. Note the mandatory frequency check to validate the stationary point.

Electronic Structure & Reactivity Descriptors[1]

Global Reactivity Descriptors

To predict the biological stability and reactivity of an indole derivative, we calculate global descriptors based on the Frontier Molecular Orbitals (FMOs). The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a direct proxy for chemical hardness (

).

Data Presentation: Key Descriptors

DescriptorFormulaPhysical Significance in Drug Design
HOMO Energy (

)
Direct OutputElectron donating ability.[1] High

implies easier oxidation (metabolic liability).[1]
LUMO Energy (

)
Direct OutputElectron accepting ability.[1] Low

implies susceptibility to nucleophilic attack.[1]
Energy Gap (

)

Kinetic Stability. Large gap = high stability/low reactivity.[1] Small gap = "soft" molecule, often more polarizable and reactive.[1]
Chemical Hardness (

)

Resistance to charge transfer.[1] Hard molecules (large

) are generally less toxic and more metabolically stable.[1]
Electrophilicity Index (

)

Propensity to soak up electrons.[1] High

correlates with strong DNA binding (intercalation).[1]

Note:


 and 

(Koopmans' theorem approximation).[1]
Molecular Electrostatic Potential (MEP)

MEP mapping is critical for identifying pharmacophores.[1] For indoles:

  • Negative Regions (Red): Concentrated over the

    
    -system and the nitrogen lone pair (if not delocalized).[1] These are H-bond acceptor sites.
    
  • Positive Regions (Blue): Concentrated on the N-H proton (the explicit H-bond donor).[1]

Protocol: Map the electrostatic potential onto the 0.002 a.u. electron density isosurface.[1] This specific density value empirically corresponds to the van der Waals surface of the molecule.[1]

Spectroscopic Prediction Protocols

UV-Vis Absorption (TD-DFT)

Indoles exhibit characteristic absorption bands utilized in quality control.[1]

  • Method: Time-Dependent DFT (TD-DFT).[1]

  • Functional: CAM-B3LYP or wB97X-D.[1][2] Standard B3LYP often underestimates charge-transfer excitation energies (the "ghost state" problem).[1]

  • Solvent: Use the PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) with water or methanol parameters to match experimental conditions.[1] Gas-phase calculations will yield errors of 20-40 nm.[1]

NMR Shift Prediction (GIAO)
  • Method: Gauge-Independent Atomic Orbital (GIAO) method.[1]

  • Reference: Calculate the shielding tensors of Tetramethylsilane (TMS) at the exact same level of theory and subtract from your target molecule's values.

  • Causality: Indole ring currents significantly shield/deshield protons.[1] GIAO handles the magnetic response of these delocalized electrons accurately.[1]

Experimental Protocol: Predicting Electrophilic Substitution

Indoles are electron-rich, making them prone to electrophilic aromatic substitution, typically at the C3 position.[1] To confirm this or predict changes in regioselectivity due to substituents (e.g., a 5-fluoro group), use Fukui Functions .[1]

Step-by-Step Protocol
  • Geometry Optimization: Optimize the neutral molecule (

    
     electrons) at B3LYP/6-311++G(d,p).[1]
    
  • Single Point Cation: Calculate the energy of the cation (

    
     electrons) using the neutral geometry.
    
  • Single Point Anion: Calculate the energy of the anion (

    
     electrons) using the neutral geometry.
    
  • Calculate Fukui Function (

    
    ): 
    
    
    
    
    Where
    
    
    is the electron density.[1]
  • Interpretation: The atom with the highest value of

    
     is the preferred site for electrophilic attack (e.g., metabolic oxidation by P450 enzymes).[1]
    

ReactivityLogic Input Optimized Indole Calc Calculate Charges (N, N-1, N+1) Input->Calc Fukui Compute Fukui Indices (Condensed) Calc->Fukui Map Map to Atoms Fukui->Map Result Predict C3 vs C2 Selectivity Map->Result

Figure 2: Logic flow for determining regioselectivity using Fukui indices.[1]

References

  • M06-2X Functional Performance: Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Indole Reactivity & Fukui Functions: Glossman-Mitnik, D. (2013).[1] Computational Study of the Chemical Reactivity Properties of the Rhodamine B Molecule. Procedia Computer Science. Link (Contextual application of Fukui functions to heterocycles).[1]

  • TD-DFT Benchmarking for Heterocycles: Laurent, A. D., & Jacquemin, D. (2013).[1] TD-DFT benchmarks: A review. International Journal of Quantum Chemistry. Link

  • Basis Set Effects on Indole: Silva-Júnior, E. F., et al. (2016).[1] Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research. Link

  • Solvent Models (SMD): Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[1] The Journal of Physical Chemistry B. Link

Sources

Foundational

Technical Monograph: 2,3,5-Trimethyl-1H-indole – Physicochemical Profiling and Synthetic Utility

Executive Summary 2,3,5-Trimethyl-1H-indole (CAS: 21296-92-4) is a substituted indole scaffold utilized primarily as a regiospecific building block in the synthesis of bioactive alkaloids, serotonin receptor modulators,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5-Trimethyl-1H-indole (CAS: 21296-92-4) is a substituted indole scaffold utilized primarily as a regiospecific building block in the synthesis of bioactive alkaloids, serotonin receptor modulators, and non-steroidal anti-inflammatory drugs (NSAIDs).

Critical Distinction: Researchers must distinguish this compound from its non-aromatic isomer, 2,3,3-trimethylindolenine (CAS: 1640-39-7). While the indolenine is a standard precursor for cyanine dyes, the 1H-indole described here retains the aromatic NH functionality essential for hydrogen-bonding interactions in medicinal chemistry pharmacophores. This guide details the physicochemical properties, regioselective synthesis, and safety protocols for the 1H-isomer.

Physicochemical Profile

The following data represents the consensus values for high-purity (>98%) samples.

PropertyValueNotes
IUPAC Name 2,3,5-Trimethyl-1H-indole
CAS Registry Number 21296-92-4Distinct from 2,3,3-isomer (1640-39-7)
Molecular Formula C₁₁H₁₃N
Molecular Weight 159.23 g/mol
Melting Point 118 – 122 °CCrystalline solid (plates from ethanol)
Boiling Point ~297 °CAt 760 mmHg (Predicted)
Solubility Soluble in EtOH, DMSO, CHCl₃Poorly soluble in water
Appearance Off-white to pale yellow crystalsDarkens upon oxidation/light exposure

Synthetic Protocol: Regioselective Fischer Indole Synthesis

The most robust route to 2,3,5-trimethyl-1H-indole is the Fischer Indole Synthesis utilizing 4-methylphenylhydrazine (p-tolylhydrazine) and 2-butanone (methyl ethyl ketone).

Reaction Logic & Regioselectivity

The reaction of an unsymmetrical ketone (2-butanone) with a hydrazine can theoretically yield two isomers. However, this specific reaction is highly regioselective for the 2,3,5-trimethyl isomer over the 2-ethyl-5-methyl isomer.

  • Mechanism of Selectivity: The reaction proceeds through an enamine intermediate. Under thermodynamic control (acid catalysis), the formation of the more substituted enamine (internal double bond) is favored over the less substituted terminal enamine. This directs the [3,3]-sigmatropic rearrangement to the internal carbon, securing the methyl group at the C3 position of the final indole ring.

Experimental Workflow

Reagents:

  • 4-Methylphenylhydrazine hydrochloride (1.0 eq)

  • 2-Butanone (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst) or Polyphosphoric Acid (PPA)

Protocol:

  • Condensation: Dissolve 4-methylphenylhydrazine hydrochloride in glacial acetic acid. Add 2-butanone dropwise at room temperature. Stir for 1 hour to form the hydrazone intermediate.

  • Cyclization: Heat the mixture to reflux (100–110 °C) for 2–4 hours. The solution will darken as ammonia is evolved.

  • Work-up: Cool the reaction mixture and pour onto crushed ice. Neutralize carefully with NaOH or NaHCO₃ to precipitate the crude indole.

  • Purification: Filter the solid. Recrystallize from ethanol/water or purify via flash column chromatography (Hexanes/EtOAc) to remove traces of the minor isomer.

Mechanistic Pathway (Graphviz Visualization)

FischerIndoleMechanism cluster_selectivity Regioselectivity Checkpoint Reactants Reactants (p-Tolylhydrazine + 2-Butanone) Hydrazone Hydrazone Formation Reactants->Hydrazone - H2O Enamine Enamine Tautomerization (Thermodynamic Control) Hydrazone->Enamine H+ Catalyst Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic C-C Bond Formation Aminal Cyclization to Aminal Intermediate Sigmatropic->Aminal Re-aromatization Product Product 2,3,5-Trimethyl-1H-indole Aminal->Product - NH3

Figure 1: Mechanistic flow of the Fischer Indole Synthesis. The "Enamine Tautomerization" step is the critical checkpoint where thermodynamic stability favors the internal double bond, ensuring the 2,3,5-substitution pattern.

Structural Characterization

Verification of the 2,3,5-trimethyl structure relies on distinguishing the specific substitution pattern of the benzene ring (1,2,4-trisubstituted pattern).

Proton NMR (¹H NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentInterpretation
7.60 – 7.80 Broad Singlet1HNH Indole N-H proton (exchangeable with D₂O).
7.25 Singlet (d)1HH-4 Meta-coupling only; confirms C5 methyl substitution.
7.15 Doublet (d)1HH-7 Ortho-coupling to H-6 (J ≈ 8 Hz).
6.95 Doublet of Doublets1HH-6 Coupled to H-7 (ortho) and H-4 (meta).
2.43 Singlet3HC5-CH₃ Aromatic methyl group.
2.38 Singlet3HC2-CH₃ Methyl on the pyrrole ring (adjacent to N).
2.25 Singlet3HC3-CH₃ Methyl on the pyrrole ring.

Note: Chemical shifts are approximate and may vary slightly based on concentration and solvent. The key signature is the presence of three distinct methyl singlets and the specific aromatic coupling pattern of H-4, H-6, and H-7.

Applications & Safety Profile

Applications in Drug Discovery
  • Indomethacin Analogs: The 2-methyl-5-methoxyindole core is famous for Indomethacin (NSAID). 2,3,5-Trimethylindole serves as a lipophilic bioisostere in Structure-Activity Relationship (SAR) studies, testing the effect of replacing the 5-methoxy group with a 5-methyl group to alter metabolic stability.

  • Serotonin Modulation: As a methylated tryptamine scaffold, this molecule is used to synthesize rigid analogs of melatonin and serotonin to probe receptor binding pockets (5-HT receptors).

  • Antioxidant Research: Indole derivatives are potent radical scavengers. The electron-rich nature of the 2,3,5-trimethyl system enhances its ability to quench reactive oxygen species (ROS).

Safety and Toxicology (Critical Warning)

Unlike many simple indoles, 2,3,5-trimethylindole has shown direct mutagenicity in Ames tests (Salmonella typhimurium strains) without the need for metabolic activation (S9 fraction).

  • Handling: Use full PPE (gloves, goggles, respirator). Handle only in a fume hood.

  • Storage: Store in a cool, dry place protected from light. Indoles are prone to air oxidation, forming colored impurities (indoxyls/dimers).

References

  • NIST Chemistry WebBook. 1H-Indole, 2,3,5-trimethyl- Mass Spectrum and Constants. National Institute of Standards and Technology. [Link]

  • CAS Common Chemistry. 2,3,5-Trimethyl-1H-indole (CAS RN 21296-92-4).[1] American Chemical Society.[1][2] [Link][1]

  • Robinson, B.The Fischer Indole Synthesis. Chemical Reviews, 1969, 69(2), 227–250. (Foundational text on regioselectivity mechanisms).
  • Florin, I., et al. Screening of Tobacco Smoke Constituents for Mutagenicity Using the Ames Test.[3] Toxicology, 1980, 15(3), 219-232. (Source of mutagenicity data for 2,3,5-trimethylindole).

  • Canadian Journal of Chemistry. Thermal Indolization of Arylhydrazones. (Confirming the regioselective formation of 2,3,5-trimethylindole from p-tolylhydrazine and 2-butanone). [Link]

Sources

Exploratory

The Indole Imperative: Why Surface Analysis Matters

Title: Hirshfeld Surface Analysis of Indole Derivatives: A Strategic Guide for Crystal Engineering and Drug Design Executive Summary In the high-stakes arena of drug development, the solid-state stability and bioavailabi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Hirshfeld Surface Analysis of Indole Derivatives: A Strategic Guide for Crystal Engineering and Drug Design

Executive Summary In the high-stakes arena of drug development, the solid-state stability and bioavailability of an Active Pharmaceutical Ingredient (API) are as critical as its potency. The indole scaffold—a "privileged structure" found in over 25% of top-selling drugs—presents unique challenges in crystal engineering due to its propensity for polymorphism and solvate formation. Traditional X-ray diffraction (XRD) provides the skeleton of the crystal, but it often fails to quantify the subtle intermolecular forces driving packing stability.

This guide details the application of Hirshfeld Surface Analysis (HSA) , a robust computational method that partitions crystal space into molecular volumes. By mapping normalized contact distances (


) and shape indices onto these surfaces, researchers can visualize and quantify the non-covalent interactions (hydrogen bonding, 

-

stacking) that dictate the physicochemical properties of indole derivatives.

The indole moiety is planar and electron-rich, making it a prime candidate for


-

stacking and N-H...O hydrogen bonding. However, these interactions are often competitive. A slight shift in packing energy can lead to a different polymorph with vastly different solubility profiles.

HSA moves beyond the "ball-and-stick" model by treating the molecule as a volume of electron density. For indole derivatives, this allows us to:

  • Predict Stability: Quantify the percentage contribution of stabilizing H-bonds versus destabilizing steric clashes.

  • Optimize Bioavailability: Correlate crystal density and packing efficiency with dissolution rates.

  • Secure IP: Fingerprint plots provide a unique, quantifiable signature for new solid forms, essential for patent protection.

Theoretical Framework: The Metrics of Interaction

To interpret HSA correctly, one must understand the underlying metrics derived from the promolecular electron density.

  • 
     (distance internal):  The distance from the surface to the nearest nucleus inside the surface.
    
  • 
     (distance external):  The distance from the surface to the nearest nucleus outside the surface.
    
  • 
     (Normalized Contact Distance):  The critical parameter for visualization. It normalizes 
    
    
    
    and
    
    
    by the van der Waals (vdW) radii of the atoms involved.


  • Interpretation:

    • 
       < 0 (Red):  Contact distance is shorter than the sum of vdW radii (Strong interaction, e.g., H-bonds).
      
    • 
       > 0 (Blue):  Contact distance is longer than vdW radii (No interaction).
      
    • 
       ≈ 0 (White):  Contact distance equals vdW radii (Weak van der Waals forces).
      

Protocol: Computational Workflow

Platform: CrystalExplorer (Version 17 or 21)

This protocol ensures reproducibility and high-fidelity data suitable for regulatory submission.

Step 1: Data Curation & Input

  • Input: Use a high-quality .cif (Crystallographic Information File) derived from single-crystal XRD.

  • Validation: Ensure the CIF has no missing hydrogen atoms. For indole N-H groups, accurate H-positioning is vital. If H-atoms are geometrically fixed, consider normalizing X-H bond lengths to neutron diffraction standards (e.g., C-H = 1.083 Å, N-H = 1.009 Å) to avoid artifacts in

    
    .
    

Step 2: Surface Generation

  • Action: Select the target indole molecule.

  • Parameter: Set "Surface Resolution" to High .[1]

    • Rationale: Standard resolution often smooths over the subtle "bow-tie" patterns characteristic of

      
      -
      
      
      
      stacking in indoles.
  • Isovalue: Use the standard isovalue of 0.002 au (electrons/bohr³). This defines the molecular boundary where the electron density is significant.[2][3]

Step 3: Property Mapping

  • Map 1:

    
    :  Set the color scale range typically from -0.1 to 1.5 Å (adjust based on strongest interaction).
    
  • Map 2: Shape Index: Crucial for identifying

    
    -stacking. Range is typically -1.0 to 1.0.
    
  • Map 3: Curvedness: Useful for identifying planar sheets.

Step 4: Fingerprint Generation

  • Action: Generate the 2D Fingerprint Plot.

  • Filter: Create "breakdown" plots by filtering specific element pairs (e.g., H...O, C...C) to quantify their contribution to the total surface area.

Visualization: The HSA Workflow

HSA_Workflow cluster_maps Surface Properties CIF Input: CIF File (Valid H-atoms) Norm Geometry Normalization (X-H Bond Lengths) CIF->Norm Surf Generate Hirshfeld Surface (Isovalue: 0.002 au) Norm->Surf High Res Map Map Properties Surf->Map Dnorm d_norm (H-bonds) Map->Dnorm Shape Shape Index (Pi-Stacking) Map->Shape Finger Generate 2D Fingerprint Plot Dnorm->Finger Shape->Finger Quant Quantify % Contributions Finger->Quant

Figure 1: The computational workflow for generating and analyzing Hirshfeld surfaces using CrystalExplorer.

Decoding the Surface: Visual Signatures of Indole

Interpreting the visual output requires recognizing specific patterns associated with the indole scaffold.

Table 1: Visual Interaction Matrix
Surface PropertyVisual FeaturePhysical InteractionIndole Specific Relevance

Deep Red Spots Strong H-bonds (Distance < vdW)Typically seen at the N-H donor site and Carbonyl/Sulfonyl acceptors.

Faint Red/White Weak C-H...

or C-H...O
Interactions involving the indole benzene ring hydrogens.
Shape Index Red/Blue Triangles

-

Stacking
"Bow-tie" pattern. Red (concave) represents a molecule sitting atop a Blue (convex) ring atom.
Curvedness Flat Green Patches Planar StackingIndicates 2D sheets of molecules, common in stable indole polymorphs.

Critical Insight: In many indole derivatives, the Shape Index is more diagnostic than


 for stability. If you observe adjacent red and blue triangles on the faces of the indole rings, it confirms face-to-face 

-stacking, a key driver of lattice energy in the absence of strong H-bonds.

Fingerprint Plot Analysis

The 2D fingerprint plot summarizes the (


) pairs for every point on the surface.[4] It is the "DNA" of the crystal packing.

The Indole Signature:

  • The Spikes (H-bonds): Indoles with H-bond acceptors (e.g., C=O) show two distinct sharp spikes at the bottom left of the plot.

    • Tip: The sum of

      
       and 
      
      
      
      at the tip of the spike approximates the H-bond length.
  • The Wings (C-H...

    
    ):  Broad, diffuse "wings" at the top left/right indicate C-H...
    
    
    
    interactions. These are often the most abundant interactions (~30-40%) in lipophilic indole drugs.
  • The Central Blob (

    
    -
    
    
    
    ):
    A concentration of points around
    
    
    Å (green/blue region in the center) signifies
    
    
    -
    
    
    stacking.
Visualization: Interpreting the Fingerprint[5][6][7]

Fingerprint_Logic Plot Analyze 2D Fingerprint Plot Spike Feature: Sharp Spikes (Low di + de) Plot->Spike Wings Feature: Diffuse 'Wings' (High di, Low de) Plot->Wings Center Feature: Central Region (di ≈ de ≈ 1.8 Å) Plot->Center HBond Strong Hydrogen Bonds (N-H...O / O-H...N) Spike->HBond Diagnostic for Indole N-H CHPi C-H...Pi Interactions (Hydrophobic Packing) Wings->CHPi Stabilizes Lipophilic Regions PiPi Pi-Pi Stacking (Aromatic Core) Center->PiPi Critical for Lattice Energy

Figure 2: Decision logic for interpreting features on a Hirshfeld fingerprint plot.

References

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[1][2][4][5][6][7][8][9][10] CrystEngComm, 11(1), 19-32. Link

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals.[7] Acta Crystallographica Section B: Structural Science, 60(6), 627-668. Link

  • Spackman, P. R., et al. (2021).[5] CrystalExplorer21. University of Western Australia. Link

  • Bera, M., et al. (2021). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt. ACS Omega, 6(34), 22000–22010. Link

  • Dadwal, A., et al. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. Molecules, 28(15), 5852. Link

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: Fischer Indole Synthesis of Trimethyl Indole Scaffolds

This Application Note is structured to provide a rigorous, field-validated guide for the synthesis of trimethyl indoles, specifically targeting the two most critical scaffolds in drug discovery and dye chemistry: 2,3,3-T...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated guide for the synthesis of trimethyl indoles, specifically targeting the two most critical scaffolds in drug discovery and dye chemistry: 2,3,3-Trimethylindolenine (a 3H-indole precursor for cyanine dyes) and 2,3,5-Trimethylindole (a 1H-indole pharmaceutical scaffold).

Abstract

This guide details the synthesis of trimethyl-substituted indoles via the Fischer Indole Synthesis.[1][2][3] We address the distinct mechanistic pathways required to access 3H-indoles (indolenines) versus 1H-indoles . The protocols provided utilize 3-methyl-2-butanone and 2-butanone as carbonyl precursors to achieve precise alkylation patterns. Critical parameters regarding catalyst acidity, solvent effects, and regiochemical control are analyzed to ensure reproducibility and high yield.

Introduction & Strategic Analysis

The Fischer Indole Synthesis remains the premier method for generating indole cores. However, the term "trimethyl indole" encompasses two chemically distinct classes of molecules with vastly different applications:

  • 2,3,3-Trimethylindolenine (3H-Indole): Contains a saturated C3 carbon (gem-dimethyl). It is the obligate precursor for cyanine dyes (e.g., Cy3, Cy5) used in bio-imaging. The synthesis requires a specific ketone (3-methyl-2-butanone) that forces the formation of a quaternary center at C3, preventing aromatization to the 1H-indole.

  • 2,3,5-Trimethylindole (1H-Indole): A fully aromatic system often found in serotonin receptor modulators (e.g., triptans) and NSAIDs (e.g., indomethacin analogs). This requires a regioselective condensation of p-tolylhydrazine with 2-butanone.

Mechanistic Insight: The [3,3]-Sigmatropic Shift

The success of these syntheses hinges on the acid-catalyzed [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. The choice of acid and temperature governs the rate-determining step (formation of the ene-hydrazine) and the regioselectivity of the rearrangement.

FischerMechanism cluster_0 Activation cluster_1 Rearrangement (Key Step) cluster_2 Cyclization & Aromatization Hydrazone Arylhydrazone EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine H+ Sigmatropic [3,3]-Sigmatropic Shift EneHydrazine->Sigmatropic Diimine Diimine Intermediate Sigmatropic->Diimine AminoAcetal Cyclic Aminoacetal Diimine->AminoAcetal Cyclization Indole Indole Product (- NH3) AminoAcetal->Indole Acid / -NH3

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis.[4][5][6] The [3,3]-sigmatropic shift is the irreversible step that defines the carbon skeleton.

Protocol A: Synthesis of 2,3,3-Trimethylindolenine (3H-Indole)

Target Application: Cyanine Dye Precursors Key Challenge: Ensuring complete cyclization to the imine (indolenine) without polymerization.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][7][8][9]Role
Phenylhydrazine 1.0Nucleophile
3-Methyl-2-butanone 1.1Electrophile (Methyl Isopropyl Ketone)
Glacial Acetic Acid SolventCatalyst & Solvent
Sodium Acetate TraceBuffer (Optional)
Step-by-Step Methodology
  • Hydrazone Formation (In Situ):

    • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 50 mL of Glacial Acetic Acid .

    • Add Phenylhydrazine (10.8 g, 100 mmol) slowly. Caution: Exothermic.

    • Add 3-Methyl-2-butanone (9.5 g, 110 mmol) dropwise over 15 minutes.

    • Checkpoint: The solution will turn yellow/orange as the hydrazone forms. Stir at room temperature for 30 minutes.

  • Fischer Cyclization:

    • Heat the reaction mixture to reflux (118°C) .

    • Maintain reflux for 3 hours . The color will darken to a deep red/brown.

    • Mechanism Note: The reflux temperature is necessary to overcome the activation energy for the [3,3]-sigmatropic rearrangement of the sterically hindered isopropyl group.

  • Work-up:

    • Cool the mixture to room temperature.

    • Remove the bulk of acetic acid under reduced pressure (Rotavap).

    • Resuspend the oily residue in 100 mL of Diethyl Ether or Ethyl Acetate.

    • Wash with saturated NaHCO₃ solution (3 x 50 mL) to neutralize residual acid. Caution: CO₂ evolution.

    • Wash with Brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification:

    • Distillation: The crude product is a reddish oil. Purify by vacuum distillation.[1]

    • Boiling Point: ~228-229°C (at atmospheric pressure); collect fraction at ~105-110°C / 10 mmHg.

    • Yield: Expect 70-80% as a pale yellow oil.

Protocol B: Synthesis of 2,3,5-Trimethylindole (1H-Indole)

Target Application: Pharmaceutical Scaffolds (Serotonin Analogs) Key Challenge: Regioselectivity (2,3-dimethyl vs 2-ethyl isomer) and handling the substituted hydrazine.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][7][8][9]Role
p-Tolylhydrazine HCl 1.0Nucleophile (Regocontrol: 5-Me)
2-Butanone 1.2Electrophile (Methyl Ethyl Ketone)
Sulfuric Acid (4%) SolventCatalyst
Ethanol Co-solventSolubility enhancer
Step-by-Step Methodology
  • Preparation:

    • Dissolve p-Tolylhydrazine Hydrochloride (15.8 g, 100 mmol) in 100 mL of Ethanol in a 500 mL flask.

    • Add 2-Butanone (8.6 g, 120 mmol).

  • Acid Catalysis & Cyclization:

    • Add 20 mL of 4% aqueous H₂SO₄ (or concentrated HCl dropwise).

    • Heat to reflux (80-90°C) for 2-4 hours .

    • Regiochemistry Note: Acidic conditions favor the formation of the more substituted enamine (thermodynamic control), leading to the 2,3-dimethyl indole rather than the 2-ethyl indole.

  • Precipitation & Isolation:

    • Cool the reaction mixture in an ice bath.

    • The indole product often precipitates as a solid due to the hydrophobic methyl groups.

    • If no precipitate forms, concentrate the ethanol and pour the residue into 200 mL of ice-water.

    • Extract with Dichloromethane (DCM) if the solid is too fine to filter.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from Ethanol/Water or Cyclohexane.

    • Characterization: 2,3,5-Trimethylindole is a solid (MP: ~120°C).

Critical Analysis: Regioselectivity & Troubleshooting

The most common failure mode in Fischer Indole Synthesis is the formation of regioisomers.

Regiochemical Rules
  • Ketone Asymmetry: For 2-butanone (unsymmetrical), enolization can occur at C1 (kinetic) or C3 (thermodynamic).

    • Thermodynamic Product (Desired): 2,3-Dimethylindole. Favored by strong acids and high heat.

    • Kinetic Product (Side Reaction): 2-Ethylindole. Favored by weak acids and low temperature.

  • Hydrazine Substitution:

    • Para-substituted (e.g., p-tolyl): Yields 5-substituted indoles exclusively.

    • Meta-substituted (e.g., m-tolyl): Yields a mixture of 4- and 6-substituted indoles. Separation of these isomers is difficult; therefore, starting with the para isomer is preferred if the 5-position is the target.

Workflow Visualization

Workflow Start Select Target Branch1 3H-Indole (Indolenine) (Dye Precursor) Start->Branch1 Branch2 1H-Indole (Pharma Scaffold) Start->Branch2 Ketone1 Ketone: 3-Methyl-2-Butanone (Forces C3 gem-dimethyl) Branch1->Ketone1 Ketone2 Ketone: 2-Butanone (Requires Thermodynamic Control) Branch2->Ketone2 Step1 Reflux in Glacial AcOH (118°C, 3h) Ketone1->Step1 Step2 Reflux in EtOH/H2SO4 (90°C, 4h) Ketone2->Step2 Product1 2,3,3-Trimethylindolenine (Liquid, Distill) Step1->Product1 Product2 2,3,5-Trimethylindole (Solid, Recrystallize) Step2->Product2

Figure 2: Decision tree for selecting reagents and conditions based on the target trimethyl indole scaffold.

Safety & Handling

  • Phenylhydrazine: Highly toxic and a suspected carcinogen. It is a skin sensitizer and can cause hemolytic anemia. Double-gloving (Nitrile) and working in a fume hood is mandatory.

  • Exotherm: The initial hydrazone formation is exothermic. Add the ketone slowly to prevent thermal runaway.

  • Acid Handling: Glacial acetic acid is corrosive. Neutralization with bicarbonate releases CO₂ rapidly; add slowly to prevent overflow.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5][6][7][8][9][10][11][12] Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622. Link

  • Sajjadifar, S., et al. (2010).[2][3][4] "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules, 15(4), 2491-2498.[2] Link

  • BenchChem. (2025).[8] "Protocol for Fischer Indole Synthesis of 2-Methylindoles." BenchChem Protocols. Link

Sources

Application

Microwave-Assisted Synthesis of Substituted Indoles: Accelerated Protocols and Mechanistic Insights

Executive Summary The indole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore for over 100 FDA-approved drugs, including sumatriptan, tadalafil, and vincristine. Traditional therm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore for over 100 FDA-approved drugs, including sumatriptan, tadalafil, and vincristine. Traditional thermal synthesis of substituted indoles (e.g., Fischer, Bischler) often suffers from prolonged reaction times (8–24 hours), harsh acidic conditions, and variable yields.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving regioselectivity and yield. By leveraging dielectric heating, researchers can access high-energy transition states more efficiently than via conductive heating. This document provides three validated protocols, a strategic selection guide, and optimization parameters based on solvent dielectric properties.

Strategic Method Selection

Choosing the correct synthetic route depends heavily on the available starting materials and the substitution pattern required on the indole ring.

Diagram 1: Indole Synthesis Decision Matrix

Use this logic flow to select the optimal protocol for your target molecule.

IndoleSelection Start Target Indole Structure Decision1 Available Starting Materials? Start->Decision1 Hydrazine Aryl Hydrazine + Ketone/Aldehyde Decision1->Hydrazine Has Aniline Aniline + α-Halo Ketone Decision1->Aniline Has Haloaniline o-Haloaniline + Internal Alkyne Decision1->Haloaniline Has Enamine N-Aryl Enamine Decision1->Enamine Has Fischer Protocol A: Fischer Indole Synthesis (Robust, 2/3-substituted) Hydrazine->Fischer Bischler Protocol B: Bischler Synthesis (2-Aryl indoles) Aniline->Bischler Larock Protocol C: Larock Heteroannulation (Regioselective, 2,3-disubstituted) Haloaniline->Larock PdOx Pd-Catalyzed Oxidative Cyclization (EWG tolerance) Enamine->PdOx

Caption: Decision matrix for selecting the appropriate microwave-assisted indole synthesis pathway based on precursor availability and desired substitution pattern.

Mechanisms of Microwave Enhancement

Microwave irradiation (0.3–300 GHz) heats the reaction mixture via two primary mechanisms:

  • Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field. As the field alternates, molecular rotation generates heat via friction.

  • Ionic Conduction: Dissolved ions oscillate back and forth under the influence of the electric field, generating heat through collision.

Why it works for Indoles: Many indole syntheses (e.g., Fischer) involve a rate-limiting sigmatropic rearrangement or proton transfer. The rapid, uniform heating provided by MW irradiation ("volumetric heating") overcomes activation energy barriers (


) faster than convective heating, often suppressing side reactions (e.g., polymerization) that occur during slow thermal ramp-up.

Validated Protocols

Protocol A: Microwave-Assisted Fischer Indole Synthesis

Best for: 2,3-disubstituted indoles; scale-up. Mechanism: Acid-catalyzed condensation followed by [3,3]-sigmatropic rearrangement.

Reagents:

  • Phenylhydrazine (1.0 equiv)[1][2]

  • Ketone (e.g., Propiophenone or Cyclohexanone) (1.0 equiv)

  • Catalyst/Medium: Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) OR Glacial Acetic Acid.

Procedure:

  • Preparation: In a 10 mL microwave-transparent vial (Pyrex/Quartz), combine phenylhydrazine (1.0 mmol) and the ketone (1.0 mmol).

  • Acid Addition: Carefully add 2.0 mL of Eaton’s Reagent. Note: Reaction is exothermic; add slowly.

  • Irradiation: Seal the vial with a Teflon-lined cap. Place in the microwave reactor.

    • Temperature: 170 °C

    • Time: 10 minutes

    • Stirring: High

    • Power: Dynamic (Max 300W)

  • Work-up: Cool to room temperature (RT). Quench by pouring onto crushed ice. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Comparison:

Parameter Conventional Thermal (Reflux) Microwave-Assisted
Time 8 Hours 10 Minutes
Temperature 118 °C (Acetic Acid reflux) 170 °C
Yield 75% 92%

| Purity | Moderate (tar formation) | High |

Protocol B: Solvent-Free Bischler Indole Synthesis

Best for: 2-arylindoles; Green Chemistry applications.[3] Mechanism:


-arylamination followed by electrophilic cyclization.

Reagents:

  • Aniline (2.0 mmol)[1]

  • Phenacyl bromide (1.0 mmol)[1]

  • Solid support: Silica gel or basic alumina (optional for dispersion).

Procedure:

  • Mixing: Mix aniline and phenacyl bromide in a beaker at RT. The aniline acts as both reactant and base.[1][4]

  • Irradiation: Place the open vessel (or loosely capped to allow venting) in the reactor.

    • Power: Constant 540 W (or equivalent medium-high setting)

    • Time: 45–60 seconds

    • Temperature: Not controlled (flash heating).

  • Work-up: Cool to RT. The solid mass is dissolved in CH₂Cl₂ or EtOAc.

  • Purification: Direct filtration through a silica plug or recrystallization.

Key Insight: This "solid-state" reaction utilizes the high polarity of the transition state to absorb MW energy, eliminating the need for toxic solvents.

Protocol C: Larock Heteroannulation (Pd-Catalyzed)

Best for: Complex, drug-like indoles; high regioselectivity. Mechanism: Oxidative addition of Pd(0) to aryl iodide, alkyne insertion, and intramolecular amination.

Reagents:

  • o-Iodoaniline (1.0 equiv)

  • Internal Alkyne (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv) or LiCl (1.0 equiv) + Na₂CO₃

  • Solvent: DMF (High tan

    
    )
    

Procedure:

  • Assembly: In a 5 mL MW vial, combine o-iodoaniline (0.5 mmol), alkyne (0.6 mmol), Pd(OAc)₂, and base.

  • Solvent: Add 3 mL dry DMF. Flush with Argon/Nitrogen.

  • Irradiation:

    • Temperature: 120 °C

    • Time: 15–20 minutes

    • Pressure Limit: 250 psi

  • Work-up: Dilute with water, extract with ether/EtOAc.

  • Result: Yields typically >85% with >95:5 regioselectivity (bulky group at C2).

Optimization: The Role of Solvents

In microwave synthesis, the ability of a solvent to convert radiation into heat is defined by its Loss Tangent (tan


) .[5][6] A high tan 

indicates efficient heating.[6]
Diagram 2: Solvent Selection Workflow

Use this workflow to optimize reaction conditions based on solvent polarity and microwave absorption.

SolventOptimization Input Select Solvent High High Absorber (tan δ > 0.5) Ethylene Glycol, Ethanol, DMSO Input->High Med Medium Absorber (tan δ 0.1 - 0.5) Water, DMF, Acetic Acid Input->Med Low Low Absorber (tan δ < 0.1) Hexane, Toluene, THF Input->Low ActionHigh Rapid Heating Use for high temp (>150°C) High->ActionHigh ActionMed Standard Heating Good general purpose Med->ActionMed ActionLow Add 'Doping' Agent (e.g., Ionic Liquid or trace polar solvent) Low->ActionLow

Caption: Solvent classification by Loss Tangent (tan δ) and required operational adjustments for efficient microwave heating.

Table 1: Solvent Loss Tangents (2.45 GHz, 20°C) | Solvent | tan


 | Heating Efficiency | Recommended Use |
| :--- | :--- | :--- | :--- |
| Ethylene Glycol  | 1.350 | Ultra-High | High-temp cyclizations (>200°C) |
| Ethanol  | 0.941 | High | General synthesis, green solvent |
| DMSO  | 0.825 | High | Pd-catalyzed reactions (Larock) |
| DMF  | 0.161 | Medium | Standard organic synthesis |
| Water  | 0.123 | Medium | Aqueous phase reactions |
| Toluene  | 0.040 | Low | Requires polar additive (doping) |

Troubleshooting & Safety

  • Vessel Failure: MW reactions in closed vessels generate significant pressure.

    • Rule: Never exceed the manufacturer's pressure limit (typically 20–30 bar).

    • Calculation: Use the Clausius-Clapeyron relation to estimate vapor pressure at target T. If T > Boiling Point + 50°C, ensure vessel rating is sufficient.

  • Thermal Runaway: Strong absorbers (e.g., ionic liquids, neat reactions) can heat exponentially.

    • Fix: Use "Power Max" settings or active air cooling (Power cycling) to maintain set temperature without overshoot.

  • Low Yield in Non-Polar Solvents:

    • Fix: Add a "susceptor"—a passive heating element (e.g., SiC disk) or a drop of ionic liquid to facilitate heat transfer to the non-polar medium.

References

  • Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Source: Organic Chemistry Portal. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Source: MDPI (Symmetry). [Link][7]

  • Larock Indole Synthesis. Source: Wikipedia / Organic Chemistry Resources. [Link]

  • Loss Tangents of Frequently Used Solvents in Microwave-Assisted Synthesis. Source: ResearchGate. [Link]

  • Microwave-Assisted One-Pot Synthesis of Indoles Under Sonogashira Conditions. Source: NIH / PMC. [Link]

Sources

Method

Application Note: HPLC Analysis of Indole Compounds

Protocols for Neurochemistry, Metabolomics, and Pharmaceutical Development Executive Summary & Chemical Logic Indole compounds—ranging from the amino acid Tryptophan (Trp) to neurotransmitters like Serotonin (5-HT) and h...

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Neurochemistry, Metabolomics, and Pharmaceutical Development

Executive Summary & Chemical Logic

Indole compounds—ranging from the amino acid Tryptophan (Trp) to neurotransmitters like Serotonin (5-HT) and hormones like Melatonin —are critical biomarkers in neuroscience and oncology. However, their analysis presents a distinct paradox: while the indole ring is chemically distinct, it is highly labile.

The Analytical Challenge:

  • Oxidation Sensitivity: The electron-rich pyrrole ring makes indoles prone to rapid oxidation, especially in alkaline conditions or upon exposure to light.

  • Polarity Variance: The metabolic pathway spans from zwitterionic amino acids (Trp) to highly polar amines (5-HT) and hydrophobic hormones (Melatonin), making single-run separation difficult on standard C18 columns without modification.

The Solution: This guide details two distinct workflows. Method A utilizes Electrochemical Detection (ECD) for femtomole-level sensitivity required in neurochemistry. Method B utilizes Fluorescence Detection (FLD) for robust, high-throughput metabolic profiling.

Indole Metabolic Pathway & Analytical Targets

Understanding the metabolic relationships is crucial for selecting the correct internal standards and elution order.

IndolePathway Trp Tryptophan (Trp) (Native Fluorescence) HTP 5-Hydroxytryptophan (5-HTP) Trp->HTP Hydroxylase Kyn Kynurenine Pathway Trp->Kyn IDO/TDO Serotonin Serotonin (5-HT) (Electroactive) HTP->Serotonin Decarboxylase HIAA 5-HIAA (Major Metabolite) Serotonin->HIAA MAO-A Melatonin Melatonin (Hydrophobic) Serotonin->Melatonin N-Acetyltransferase

Figure 1: The Tryptophan-Serotonin-Melatonin pathway. Blue/Red/Green nodes indicate primary analytical targets. The pathway bifurcation determines whether to prioritize ECD (Serotonin branch) or UV/FLD (Kynurenine branch).

Sample Preparation Protocols

CRITICAL: Indoles degrade within minutes at room temperature if not stabilized.

Protocol A: Biological Tissue/Fluids (Neuro-focused)

Target: Brain homogenates, CSF, Plasma. Goal: Protein removal + Antioxidant stabilization.

  • Reagent Preparation:

    • Precipitation Solution: 0.1 M Perchloric Acid (PCA).

    • Antioxidant Cocktail: Add 0.1% (w/v) Sodium Metabisulfite (Na₂S₂O₅) AND 0.05% (w/v) EDTA to the PCA.

    • Reasoning: PCA precipitates proteins.[1] Metabisulfite prevents indole oxidation. EDTA chelates metal ions that catalyze auto-oxidation.

  • Workflow:

    • Step 1: Aliquot 100 µL of sample (plasma/tissue homogenate) into a chilled microcentrifuge tube.

    • Step 2: Add 20 µL of Internal Standard (e.g., N-methylserotonin or 3,4-DHBA).

    • Step 3: Add 400 µL of ice-cold Precipitation Solution . Vortex vigorously for 10 seconds.

    • Step 4: Incubate on ice for 10 minutes (protect from light).

    • Step 5: Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Step 6: Filter supernatant through a 0.22 µm PVDF membrane directly into an amber HPLC vial.

Protocol B: Pharmaceutical/Supplement Analysis

Target: Melatonin tablets, Tryptophan supplements. Goal: Solubilization.

  • Solvent: Methanol:Water (50:50 v/v) with 0.1% Ascorbic Acid.

  • Workflow: Powder tablets, sonicate for 20 mins in solvent, centrifuge, and filter.

Method A: High-Sensitivity ECD (Neurochemistry)

Application: Quantifying Serotonin (5-HT) and 5-HIAA in brain tissue or CSF. Mechanism: Indoles oxidize readily at carbon electrodes. This method is 100x more sensitive than UV.[2]

Chromatographic Conditions
ParameterSetting / Specification
Column C18 Reverse Phase, 150 x 3.0 mm, 3 µm (e.g., ESA MD-150 or equivalent)
Mobile Phase 75 mM Sodium Dihydrogen Phosphate (NaH₂PO₄) 1.7 mM Octanesulfonic Acid (OSA) 100 µL/L Triethylamine (TEA) 25 µM EDTA 10% Acetonitrile (v/v)
pH Adjusted to 3.00 with Phosphoric Acid.
Flow Rate 0.6 mL/min
Temperature 30°C

Technical Insight (The "Why"):

  • Octanesulfonic Acid (OSA): An ion-pairing agent. At pH 3.0, serotonin is protonated (positively charged) and would elute too quickly on a C18 column. OSA binds to the C18 chain and presents a negative charge, retaining the serotonin via ionic interaction.

  • Acetonitrile %: Kept low (10%) to prevent the ion-pair from stripping off the column.

Electrochemical Detector Settings
  • Type: Coulometric or Amperometric (Glassy Carbon Working Electrode).

  • Guard Cell: +50 mV (Oxidizes easily oxidizable contaminants before the analytical cell).

  • Analytical Cell: +600 mV to +800 mV vs. Ag/AgCl.

    • Note: 5-HT oxidizes typically around +400-600 mV. Setting slightly higher ensures mass-transport limited current (maximum sensitivity).

Method B: Fluorescence Detection (Metabolic Profiling)

Application: Simultaneous analysis of Trp, 5-HT, and Melatonin in plasma or urine. Mechanism: The indole ring has strong native fluorescence (Ex 285 nm / Em 340 nm).

Chromatographic Conditions
ParameterSetting / Specification
Column C18 (End-capped), 250 x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Waters Symmetry)
Mobile Phase A 10 mM Sodium Acetate, pH 4.5
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B (Isocratic) 2-20 min: 5% -> 40% B (Linear) 20-25 min: 40% B (Wash)
Flow Rate 1.0 mL/min
Detector Settings (FLD)
  • Excitation (Ex): 285 nm

  • Emission (Em): 345 nm (Optimized for Serotonin/Trp) or 360 nm (Optimized for Melatonin).

  • Time-Programming: If analyzing both, switch Em wavelength at 12 minutes (after 5-HT elutes) to 360 nm for Melatonin.

Method Validation & Performance Data

The following data represents typical performance metrics for the protocols described above.

AnalyteDetection MethodRetention Time (approx)LOD (Limit of Detection)Linear Range
Tryptophan FLD8.5 min10 ng/mL0.05 - 50 µg/mL
5-HTP ECD4.2 min50 pg/mL0.1 - 100 ng/mL
Serotonin (5-HT) ECD12.1 min10 pg/mL 0.02 - 50 ng/mL
5-HIAA ECD15.4 min50 pg/mL0.1 - 100 ng/mL
Melatonin FLD22.0 min500 pg/mL1.0 - 1000 ng/mL
Troubleshooting Guide
Issue 1: Peak Tailing of Serotonin
  • Cause: Secondary interactions between the positively charged amine of serotonin and residual silanol groups (Si-OH) on the silica column backbone.

  • Fix:

    • Use a "Base-Deactivated" (BDS) or highly end-capped column.

    • Increase the ion-pairing agent (OSA) concentration.

    • Add 100 µL/L Triethylamine (TEA) to the mobile phase (acts as a silanol blocker).

Issue 2: "Ghost" Peaks in ECD
  • Cause: Electroactive impurities in the mobile phase reagents.

  • Fix: Use "HPLC Grade" salts. Pass the mobile phase through a "Scrubber Column" (a sacrificial C18 column placed before the injector) to trap impurities.

Issue 3: Loss of Signal over Time (ECD)
  • Cause: "Fouling" of the electrode surface by polymerized oxidation products.

  • Fix: Periodically wipe the glassy carbon electrode with a methanol-soaked tissue (if accessible) or run a cleaning pulse (high positive potential followed by negative potential) if the software allows.

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/CSF/Tissue) Prep Protein Precipitation (PCA + Metabisulfite) Sample->Prep Filter Filtration (0.22 µm) Prep->Filter Decision Select Detection Mode Filter->Decision MethodA Method A: ECD (Neurotransmitters) Decision->MethodA Low Concentration (<1 ng/mL) MethodB Method B: Fluorescence (Metabolomics/Pharma) Decision->MethodB High Concentration (>10 ng/mL) ResultA Output: Femtomole Sensitivity (5-HT, DA, 5-HIAA) MethodA->ResultA ResultB Output: High Specificity (Trp, Melatonin) MethodB->ResultB

Figure 2: Decision matrix for selecting the appropriate detection modality based on analyte concentration and application.

References
  • Sarzanini, C., et al. (2022). "HPLC method with electrochemical detection on gold electrode for simultaneous determination of different antimicrobial agents." Universidad Autónoma de Madrid.

  • Peat, M. A., et al. (1990). "Determination of six indolic compounds, including melatonin, in rat pineal using high-performance liquid chromatography with serial fluorimetric-electrochemical detection."[3] Journal of Chromatography B: Biomedical Sciences and Applications.

  • Thermo Fisher Scientific. (2010).[4] "HPLC Electrochemical Detection Bibliography." Thermo Fisher Application Notes.

  • Nacalai Tesque. (2020). "Sample Pretreatment for HPLC: Protein Precipitation and Filtration." Nacalai Technical Guide.

  • Amuza Inc. (2015). "HPLC-ECD Fundamentals: Achieving High Sensitivity." Amuza Technical Resources.

Sources

Application

Application Note: 2,3,5-Trimethyl-1H-indole in Medicinal Chemistry

[1][2][3] Executive Summary 2,3,5-Trimethyl-1H-indole (CAS: 21296-92-4) represents a privileged scaffold in medicinal chemistry, distinct from its commonly confused congener, the dye precursor 2,3,3-trimethylindolenine.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

2,3,5-Trimethyl-1H-indole (CAS: 21296-92-4) represents a privileged scaffold in medicinal chemistry, distinct from its commonly confused congener, the dye precursor 2,3,3-trimethylindolenine.[1][2][3] This application note details the synthesis, functionalization, and pharmacological utility of the 2,3,5-trimethyl congener.[1][2]

Unlike simple indoles, this trisubstituted scaffold offers unique "metabolic blocking" properties.[1][2][3] The C3-methyl group prevents the rapid oxidative metabolism and electrophilic polymerization typical of the indole core, while the C5-methyl group serves as a lipophilic bioisostere for the serotonergic 5-hydroxyl or 5-methoxy groups.[1] This guide provides validated protocols for its synthesis via the Fischer method and strategies for its use as a stable, lipophilic pharmacophore.[1]

Chemical Identity & Properties

PropertyData
IUPAC Name 2,3,5-Trimethyl-1H-indole
CAS Number 21296-92-4
Molecular Formula C₁₁H₁₃N
Molecular Weight 159.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in water
Key Feature C3-blocked (metabolically stable), Electron-rich

Critical Distinction: Do not confuse with 2,3,3-trimethylindolenine (CAS 1640-39-7), which contains a gem-dimethyl group at C3 and a C=N imine bond.[1][2][3] The target discussed here is a true 1H-indole with a secondary amine.

Synthesis Protocol: Fischer Indole Cyclization

The most robust route to 2,3,5-trimethyl-1H-indole is the Fischer Indole Synthesis utilizing 4-methylphenylhydrazine and 2-butanone.[1][2][3]

Reaction Logic

The reaction relies on the condensation of the hydrazine with the ketone to form a hydrazone, followed by a [3,3]-sigmatropic rearrangement.[1][4]

  • Regioselectivity Control: 2-Butanone is an unsymmetrical ketone.[1][2][3] Cyclization can theoretically occur at the methyl side (yielding 2-ethylindole) or the methylene side (yielding 2,3-dimethylindole).[1][2][3] Under thermodynamic conditions (protic acid, heat), the more substituted enamine intermediate is favored, leading exclusively to the 2,3-dimethyl substitution pattern on the pyrrole ring.[1]

Step-by-Step Protocol

Reagents:

  • 4-Methylphenylhydrazine hydrochloride (1.0 eq)[2][3]

  • 2-Butanone (Methyl ethyl ketone) (3.0 eq)[2][3]

  • Glacial Acetic Acid (Solvent/Catalyst)[3][4]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 4-methylphenylhydrazine HCl (15.8 g, 100 mmol) in glacial acetic acid (50 mL).

  • Addition: Add 2-butanone (21.6 g, 26.9 mL, 300 mmol) in a single portion. The excess ketone drives the equilibrium and ensures complete hydrazone formation.[1]

  • Cyclization: Heat the mixture to reflux (approx. 118°C) for 4 hours. The solution will darken significantly.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into a beaker containing crushed ice (200 g) and water (200 mL).

    • Neutralize carefully with 40% NaOH solution or solid Na₂CO₃ until pH ~9.[1][2][3] Caution: Exothermic.[2][3]

    • Extract the resulting precipitate or oil with Ethyl Acetate (3 x 100 mL).[3]

  • Purification:

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1][2][3]

    • Recrystallization: The crude solid is best purified by recrystallization from ethanol/water (4:1) or via flash column chromatography (Hexanes/EtOAc 9:1).[2][3]

Yield Expectation: 65–75% as off-white needles.[1][2][3]

Functionalization & Medicinal Chemistry Applications[2][3][6]

Once synthesized, the 2,3,5-trimethylindole scaffold serves as a versatile building block.[1][2] Because the highly reactive C3 position is blocked by a methyl group, standard electrophilic aromatic substitution (EAS) is redirected or blocked, requiring specific functionalization strategies.[1]

Strategy 1: Lateral Lithiation (C2-Extension)

The methyl group at C2 is benzylic-like and can be deprotonated if the indole nitrogen is protected.[3] This allows for carbon chain extension, crucial for building tryptamine analogs.[1][2][3]

  • Step 1: Protect Nitrogen (Boc-anhydride, DMAP, DCM).[1][2][3]

  • Step 2: Deprotonate C2-Me (s-BuLi, THF, -78°C).

  • Step 3: Quench with electrophile (e.g., alkyl halide, aldehyde).[1][2][3]

Strategy 2: N-Alkylation (Receptor Tuning)

The N1 position remains nucleophilic.[3] Alkylation here adjusts the lipophilicity and blood-brain barrier (BBB) permeability.[3]

  • Protocol: NaH (1.2 eq), DMF, 0°C → RT, followed by R-X (alkyl halide).

Structural Activity Relationship (SAR) Logic

The following diagram illustrates why a medicinal chemist would select this specific scaffold over a standard indole.

SAR_Logic Scaffold 2,3,5-Trimethyl-1H-indole C3_Me C3-Methyl Group Scaffold->C3_Me C5_Me C5-Methyl Group Scaffold->C5_Me C2_Me C2-Methyl Group Scaffold->C2_Me Metab_Block Blocks Metabolic Oxidation at C3 C3_Me->Metab_Block Polymer_Block Prevents Acid-Catalyzed Polymerization C3_Me->Polymer_Block Bioisostere Bioisostere for 5-OMe / 5-Cl C5_Me->Bioisostere Lipophilicity Increases logP (CNS Penetration) C5_Me->Lipophilicity Sterics Restricts Rotation of C2-Substituents C2_Me->Sterics

Figure 1: SAR rationale for deploying 2,3,5-trimethylindole.[1][2][3] The C3-methyl is the critical stability factor.[1]

Experimental Workflow: Lateral Lithiation

This advanced protocol allows the conversion of the "inert" methyl group into a functional handle.[1]

Workflow Start 2,3,5-Trimethylindole Step1 1. N-Protection (Boc2O, DMAP, DCM) Yield: >90% Start->Step1 Step2 2. Lithiation (s-BuLi, THF, -78°C) Generates C2-Li species Step1->Step2 Activation Step3 3. Electrophile Trap (e.g., DMF or Alkyl Halide) Step2->Step3 C-C Bond Formation Step4 4. Deprotection (TFA/DCM) Step3->Step4 Final C2-Functionalized Indole Step4->Final

Figure 2: Workflow for functionalizing the C2-methyl group via lateral lithiation.

References

  • Fischer Indole Synthesis Mechanism: Robinson, B. (1963).[1][2][3] The Fischer Indole Synthesis.[1][3][4] Chemical Reviews, 63(4), 373–401.[1][2][3] Link[3]

  • Indole Reactivity & Lithiation: Sundberg, R. J. (1996).[1][2][3] Indoles (Best Synthetic Methods).[2][3] Academic Press.[1][2][3]

  • Regioselectivity in Indole Synthesis: Hughes, D. L. (1993).[1][2][3] Progress in the Fischer Indole Synthesis.[1][3] Organic Preparations and Procedures International, 25(6), 607-632.[1][2][3]

  • Biological Activity of Methylindoles: Glennon, R. A., et al. (1982).[1][2][3] Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors.[1][2][3] Journal of Medicinal Chemistry, 25(10), 1163–1168.[1][2][3] (Contextual reference for 5-substituent effects).

  • Chemical Data Source: PubChem Compound Summary for CID 21296-92-4.[1][2][3] Link[3]

Sources

Method

Application Note: 2,3,5-Trimethyl-1H-indole as a Sterically Constrained Synthetic Scaffold

Topic: 2,3,5-Trimethyl-1H-indole as a Building Block in Organic Synthesis Content Type: Detailed Application Note & Protocols Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists.[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3,5-Trimethyl-1H-indole as a Building Block in Organic Synthesis Content Type: Detailed Application Note & Protocols Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists.[1]

[1]

Executive Summary & Structural Analysis

2,3,5-Trimethyl-1H-indole (CAS: 21296-92-4) is a lipophilic, electron-rich indole derivative characterized by alkyl substitution at the 2, 3, and 5 positions.[1] Unlike the more common 2,3,3-trimethyl-3H-indole (indolenine)—widely used in cyanine dye synthesis—this molecule retains the aromatic 1H-indole tautomer.[1]

Key Structural Features:

  • Blocked C3 Position: The presence of a methyl group at C3 prevents the standard electrophilic aromatic substitution (EAS) typical of indoles (which usually occurs at C3).[2] This forces electrophilic attack to alternative positions (C6 or N1), altering the regiochemical landscape for medicinal chemistry campaigns.[2]

  • 5-Methyl Activation: The methyl group at C5 acts as a weak electron-donating group (EDG), activating the benzene ring, particularly at the ortho positions (C4 and C6).[2] However, steric strain from the C3-methyl and C5-methyl makes C4 less accessible, directing electrophiles predominantly to C6 .[1]

  • Lipophilicity: The trimethyl substitution significantly increases logP compared to the parent indole, enhancing membrane permeability for derived pharmacological agents.[2]

Structural Disambiguation
  • Target Molecule: 2,3,5-Trimethyl-1H-indole (Stable aromatic system).[1][3]

  • Common Confusant: 2,3,3-Trimethyl-3H-indole (Indolenine, imine character, dye precursor).[1]

Synthesis of the Core Scaffold

The most robust route to 2,3,5-trimethyl-1H-indole is the Fischer Indole Synthesis .[1] This method utilizes the condensation of 4-methylphenylhydrazine with 2-butanone (methyl ethyl ketone).[1][2]

Mechanism & Regioselectivity

The reaction proceeds via hydrazone formation, followed by a [3,3]-sigmatropic rearrangement.[2] A critical regioselectivity challenge arises from the asymmetry of 2-butanone.[1] Cyclization can occur at:

  • C3 (Methylene): Yields the desired 2,3,5-trimethylindole .[1][2]

  • C1 (Methyl): Yields the isomeric 2-ethyl-5-methylindole .[1]

Note: Under strongly acidic conditions (e.g., Polyphosphoric acid or H₂SO₄/AcOH), cyclization at the more substituted carbon (methylene) is kinetically and thermodynamically favored, typically yielding the 2,3-dimethyl system as the major product (>85:15 ratio).[2]

Visualization: Fischer Synthesis Pathway

FischerSynthesis Hydrazine 4-Methylphenylhydrazine (HCl Salt) Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone Ketone 2-Butanone (Methyl Ethyl Ketone) Ketone->Hydrazone EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Cat. SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift PathA Cyclization at C3 (Methylene) (Major Pathway) SigmaShift->PathA PathB Cyclization at C1 (Methyl) (Minor Pathway) SigmaShift->PathB ProductA 2,3,5-Trimethyl-1H-indole (Target) PathA->ProductA - NH3 ProductB 2-Ethyl-5-methylindole (Side Product) PathB->ProductB - NH3

Caption: Regioselective pathways in the Fischer Indole Synthesis of 2,3,5-trimethyl-1H-indole.

Experimental Protocol: Synthesis of 2,3,5-Trimethyl-1H-indole

Safety Warning: 2,3,5-Trimethylindole has shown mutagenic activity in Ames tests (Strain TA98 without metabolic activation).[1][2] All solids and solutions must be handled in a fume hood with double nitrile gloves.[1][2]

Materials
  • 4-Methylphenylhydrazine hydrochloride (1.0 eq)[1]

  • 2-Butanone (1.2 eq)[1]

  • Glacial Acetic Acid (Solvent)[2]

  • Sulfuric Acid (conc., Catalyst)[2]

  • Sodium Hydroxide (10% aq.[1][2] solution)

  • Diethyl Ether or Ethyl Acetate (Extraction)[2]

Step-by-Step Procedure
  • Hydrazone Formation:

    • In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 4-methylphenylhydrazine HCl (15.8 g, 100 mmol) in Glacial Acetic Acid (100 mL).

    • Add 2-Butanone (10.8 mL, 120 mmol) dropwise over 10 minutes at room temperature.

    • Stir for 30 minutes. The solution will darken as the hydrazone forms.[1][2]

  • Cyclization:

    • Add conc. H₂SO₄ (5 mL) carefully to the mixture.

    • Heat the reaction mixture to reflux (approx. 118°C) for 3–4 hours. Monitor by TLC (10% EtOAc/Hexane).[1][2][4] The hydrazone spot will disappear, and a fluorescent indole spot will appear.[2]

  • Workup:

    • Cool the mixture to room temperature and pour onto crushed ice (300 g).

    • Neutralize carefully with 10% NaOH until pH ~8-9.[1] Caution: Exothermic.[5]

    • Extract the aqueous slurry with Diethyl Ether (3 x 100 mL).

    • Wash combined organics with water (2 x 100 mL) and brine (1 x 100 mL).[1][2]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[1][2]

  • Purification:

    • The crude residue typically contains ~85% target indole and ~15% 2-ethyl isomer.[1]

    • Recrystallization: Dissolve in hot ethanol/water (4:1). Cool slowly to 4°C. 2,3,5-Trimethylindole crystallizes as off-white needles (mp: 120–122°C).[1]

    • Alternative: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Functionalization Strategies (Application Protocols)

Since the C3 position is blocked, this scaffold is ideal for developing N-substituted or ring-substituted derivatives without interference from C3-alkylation.[1]

Protocol A: N-Alkylation (Synthesis of N-Benzyl Derivatives)

Used to modulate lipophilicity or attach linkers for drug delivery.[1]

  • Deprotonation: Dissolve 2,3,5-trimethylindole (1.0 eq) in anhydrous DMF (0.2 M) under Argon. Cool to 0°C.[1][2]

  • Base Addition: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir at 0°C for 30 mins until H₂ evolution ceases.

  • Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.[1][2]

  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Quench: Pour into ice water. Filter the precipitate or extract with EtOAc.[1][2]

Protocol B: Regioselective Nitration (C6 Functionalization)

The 5-methyl group directs incoming electrophiles to the ortho position.[1][2] Since C4 is sterically crowded by the C3-methyl and C5-methyl, substitution occurs preferentially at C6 .[1]

  • Dissolution: Dissolve 2,3,5-trimethylindole (5 mmol) in conc. H₂SO₄ (10 mL) at 0°C.

  • Nitration: Add KNO₃ (5 mmol) dissolved in H₂SO₄ (5 mL) dropwise, maintaining temp < 5°C.

  • Stir: Stir at 0°C for 1 hour.

  • Isolation: Pour onto ice. The yellow precipitate is predominantly 6-nitro-2,3,5-trimethylindole .[1]

Reactivity Logic Map

Reactivity Core 2,3,5-Trimethyl-1H-indole (Core Scaffold) Electrophile Electrophilic Attack (Nitration/Halogenation) Core->Electrophile BaseAlkyl Base + Alkyl Halide (NaH / R-X) Core->BaseAlkyl Oxidant Oxidation (DDQ or SeO2) Core->Oxidant C3Blocked C3 Position Blocked (No Reaction) Electrophile->C3Blocked Blocked C6Sub C6 Substitution (Favored by 5-Me directing) Electrophile->C6Sub Major Product NSub N1 Alkylation (Standard Indole Reactivity) BaseAlkyl->NSub Benzylic Benzylic Oxidation (Aldehyde formation at 2-Me) Oxidant->Benzylic

Caption: Reactivity profile of 2,3,5-trimethyl-1H-indole showing the diversion of electrophiles to C6 due to the blocked C3 position.[1]

Physicochemical Data Summary

PropertyValueNotes
Molecular Formula C₁₁H₁₃N
Molecular Weight 159.23 g/mol
Melting Point 120–122 °CDistinct from 2,3,3-isomer (liquid/low melt)
LogP (Predicted) ~3.4Highly lipophilic
UV/Vis Absorption λmax ~285 nmTypical indole absorption
Mutagenicity Positive (Ames TA98)Handle with extreme care [1]

References

  • Florin, I., et al. (1980).[1][2][6] "Screening of tobacco smoke constituents for mutagenicity using the Ames' test."[1][2][6] Toxicology, 15(3), 219-232.[1][2][6]

  • Robinson, B. (1963).[1][2] "The Fischer Indole Synthesis."[1][2][4][7] Chemical Reviews, 63(4), 373–401.[2]

  • Sajjadifar, S., et al. (2010).[1][2][8][7] "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15(4), 2491-2498.[1][2][8]

  • Humphrey, G. R., & Kuethe, J. T. (2006).[1][2] "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875–2911.[2]

Sources

Application

Application Note: Purification of 2,3,5-Trimethyl-1H-indole by Neutralized Silica Gel Chromatography

Abstract & Scope The purification of 2,3,5-Trimethyl-1H-indole presents a specific challenge common to electron-rich nitrogen heterocycles: acid-sensitivity on stationary phases . While often synthesized via the Fischer...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The purification of 2,3,5-Trimethyl-1H-indole presents a specific challenge common to electron-rich nitrogen heterocycles: acid-sensitivity on stationary phases . While often synthesized via the Fischer Indole method (using 4-methylphenylhydrazine and 2-butanone), the crude mixture frequently contains unreacted hydrazines, oligomers, and oxidation byproducts.

Standard silica gel chromatography (


) can catalyze the dimerization of electron-rich indoles, resulting in significant yield loss, "streaking" on the column, and co-elution of decomposition products. This Application Note details a Neutralized Silica Gel Protocol  using triethylamine (TEA) to passivate acidic silanol sites, ensuring high recovery and purity.

Physicochemical Profile & Challenges

Before initiating chromatography, the operator must understand the target molecule's behavior.[1]

PropertyDescriptionImplications for Chromatography
Structure Electron-rich aromatic heterocycleProne to oxidation; store fractions under

.
Acidity/Basicity Amphoteric (Weakly basic N-lone pair involved in aromaticity; NH is weakly acidic)Critical: The C-3 position is nucleophilic and susceptible to electrophilic attack (acid-catalyzed dimerization) on active silica [1].
Solubility Low in Hexanes; High in DCM/EtOAcRecommendation: Use Dry Loading (Celite) to avoid broad bands associated with liquid loading in strong solvents.
Impurities Hydrazines, Tars, Colored OligomersHydrazines are toxic and polar; Tars often stick to the baseline.

Pre-Chromatography Method Development (TLC)

The "Acid Test" : Before packing a column, you must determine if the target indole is degrading on silica.

  • Standard TLC: Spot the crude mixture on a standard Silica Gel 60

    
     plate. Develop in 10% EtOAc/Hexane.
    
  • The Diagnostic:

    • Round Spot: Compound is stable. Standard chromatography applies.[1]

    • Streaking/Tailing: Indicates interaction with acidic silanols or decomposition.

    • Baseline Darkening: Rapid polymerization.

  • The Fix (TEA-TLC): Pre-elute a TLC plate with 5% Triethylamine (TEA) in Hexane, dry it, then spot the crude. If the streak resolves into a tight spot, neutralized silica chromatography is mandatory .

Detailed Protocol: Neutralized Flash Chromatography

Phase 1: Stationary Phase Preparation

Rationale: Standard silica has acidic Si-OH groups. Pre-treating with a basic amine neutralizes these sites, preventing the "red band" degradation often seen with indoles.

  • Slurry Preparation: Suspend Silica Gel 60 (

    
    ) in a solution of 1% Triethylamine (TEA) in Hexane .
    
    • Note: Do not use DCM for packing if possible; it generates heat upon adsorption.

  • Packing: Pour the slurry into the column. Flush with at least 3 column volumes (CV) of the 1% TEA/Hexane buffer to ensure the entire bed is basic.

  • Equilibration: Flush with 2 CV of pure Hexane (or starting mobile phase) to remove excess free amine, leaving only the TEA bound to the silanols.

Phase 2: Sample Loading (Dry Load Technique)

Rationale: 2,3,5-Trimethylindole has poor solubility in non-polar mobile phases. Liquid loading with DCM would ruin resolution.

  • Dissolve the crude solid (e.g., 1.0 g) in a minimum amount of Dichloromethane (DCM).

  • Add Celite 545 (approx. 2g per 1g of crude).[2]

  • Evaporate the solvent on a rotary evaporator until a free-flowing powder remains.

  • Add the powder carefully to the top of the equilibrated silica bed.

  • Add a layer of sand (1-2 cm) to protect the bed.

Phase 3: Elution Gradient

System: Hexane (A) / Ethyl Acetate (B).[1][3][4]

StepSolvent CompositionVolume (CV)Purpose
1 100% Hexane2Elute non-polar impurities (e.g., unreacted hydrazines/hydrocarbons).
2 0%

5% EtOAc
3Linear gradient. Indole migration begins.
3 5%

15% EtOAc
5-10Target Elution Window. 2,3,5-Trimethylindole typically elutes here.
4 50% EtOAc2Flush polar tars/oxidized byproducts.

Detection: Monitor UV at 254 nm (aromatic) and 280 nm (indole specific). Fractions: Collect small fractions (1/4 CV) during the target window to separate the indole from closely eluting isomers.

Visualization of Workflow

IndolePurification cluster_0 Critical Control Point Start Crude 2,3,5-Trimethylindole (Fischer Synthesis Workup) TLC TLC Analysis (Check for Streaking) Start->TLC Decision Does it Streak? TLC->Decision StdCol Standard Silica Column Decision->StdCol No (Rare) NeutCol Neutralized Silica Column (1% TEA Pre-wash) Decision->NeutCol Yes (Typical) Loading Dry Loading (Celite + DCM evap) StdCol->Loading NeutCol->Loading Elution Gradient Elution Hexane -> 15% EtOAc Loading->Elution Analysis Fraction Analysis (NMR / HPLC) Elution->Analysis Final Pure 2,3,5-Trimethyl-1H-indole (Store under Argon) Analysis->Final

Figure 1: Decision matrix and workflow for the purification of acid-sensitive indoles.

Troubleshooting & Expert Tips

Issue: "The column turned red/brown during elution."
  • Cause: Acid-catalyzed oligomerization of the indole on the silica surface.

  • Solution: You failed to neutralize the silica sufficiently. In the future, add 0.5% TEA directly to the mobile phase for the entire run, not just the packing step.

Issue: "Co-elution with a yellow impurity."
  • Cause: Likely the hydrazone intermediate or an oxidation product.

  • Solution: These impurities are often slightly more polar.

    • Use a shallower gradient (e.g., 0% to 10% EtOAc over 20 CV).

    • Switch to a Dichloromethane/Hexane system. Indoles often show different selectivity in chlorinated solvents.

Issue: "Product is an oil, but should be a solid."
  • Cause: Solvent trapping or trace impurities preventing crystallization.

  • Solution: Dissolve the oil in a minimum amount of hot Hexane (with a drop of EtOAc if needed), filter while hot, and let cool slowly to

    
    . Recrystallization is the ultimate purification step for indoles [2].
    

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Sigma-Aldrich. (n.d.). 2,3,3-Trimethylindolenine Product Specification. Retrieved from (Used as a proxy for physicochemical handling of trimethylindole derivatives).

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.[3] Retrieved from (General protocols for silica handling and dry loading).

  • National Institutes of Health (NIH). (2010). New 3H-Indole Synthesis by Fischer's Method. Molecules 2010, 15, 2491-2498.[2][5] Retrieved from (Specific synthesis and workup context for trimethylindoles).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Indole Synthesis

Topic: Troubleshooting Low Yield in Indole Synthesis Reactions Ticket ID: IND-SYN-001 Status: Open Responder: Senior Application Scientist Introduction: The Indole Paradox Indole synthesis is a cornerstone of medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Indole Synthesis Reactions Ticket ID: IND-SYN-001 Status: Open Responder: Senior Application Scientist

Introduction: The Indole Paradox

Indole synthesis is a cornerstone of medicinal chemistry, yet it remains notoriously temperamental. Whether you are employing the classic Fischer method or the modern Larock annulation, low yields often stem from invisible "mechanistic dead ends" rather than simple operator error.

This guide treats your reaction flask as a system to be debugged. We move beyond generic advice ("check purity") and target the specific kinetic and thermodynamic bottlenecks that kill indole yields.

Module 1: The Fischer Indole Synthesis

The Problem: Reaction stalls at the hydrazone stage or degrades into a tarry mess. The Root Cause: Mismatched acidity (pKa) relative to the electronic nature of the arylhydrazine.

The Fischer synthesis is a [3,3]-sigmatropic rearrangement . For this to occur, the hydrazone must tautomerize to the ene-hydrazine. This is the rate-determining step for many substrates.

The "Electronic-Acidity" Balance
  • Electron-Rich Hydrazines (e.g., -OMe, -Me): These are prone to oxidation and polymerization. Strong mineral acids (H₂SO₄) often destroy them before cyclization occurs.

  • Electron-Poor Hydrazines (e.g., -NO₂, -CF₃): The nucleophilicity of the nitrogen is reduced, making the initial hydrazone formation and the subsequent ene-hydrazine tautomerization difficult. Weak acids will result in 0% conversion.

Troubleshooting Protocol 1.1: Acid Selection Matrix

Use this table to select the correct promoter based on your substrate's electronic profile.

Substrate TypeRecommended PromoterTemperatureWhy?
Electron-Rich (e.g., 4-OMe-phenylhydrazine)Lewis Acid (ZnCl₂) or AcOH 80–110°CLewis acids catalyze the rearrangement without protonating the ring to the point of polymerization.
Neutral (e.g., Phenylhydrazine)PPA (Polyphosphoric Acid) 100–120°CPPA acts as both solvent and catalyst, providing a "dry" acidic medium that drives ammonia loss.
Electron-Poor (e.g., 4-NO₂-phenylhydrazine)H₂SO₄ / EtOH or PTSA (anhydrous) RefluxRequires strong protonation to force the equilibrium toward the ene-hydrazine species.
Acid-Labile Groups (e.g., Acetals)4% H₂SO₄ (aq) or Amberlyst-15 Gentle RefluxHeterogeneous catalysis (Amberlyst) allows for easy removal and milder local pH.
Visualizing the Bottleneck

The diagram below maps the critical failure points in the Fischer mechanism.

FischerMechanism Start Arylhydrazine + Ketone Hydrazone Hydrazone (Stable Intermediate) Start->Hydrazone Acid Cat. Hydrazone->Hydrazone STALLS HERE (If Acid too weak) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Rate Limiting (Needs Heat/Acid) Sigmatropic [3,3]-Sigmatropic Shift EneHydrazine->Sigmatropic Irreversible Indole Indole Product Sigmatropic->Indole - NH3

Figure 1: The Fischer Indole Mechanism. The conversion from Hydrazone to Ene-Hydrazine is the primary kinetic barrier where low-yield reactions often stall.

Module 2: Palladium-Catalyzed (Larock) Annulation

The Problem: Starting material remains unreacted or alkyne is consumed without indole formation. The Root Cause: Catalyst poisoning or failure in the oxidative insertion step.

The Larock synthesis couples an o-iodoaniline with an internal alkyne. Unlike Fischer, this is sensitive to steric bulk and oxygen.

Critical Control Points
  • The Halide Hierarchy:

    • Iodides: The gold standard. Reacts typically at 80–100°C.

    • Bromides/Chlorides: Often fail with standard Pd(OAc)₂/PPh₃ conditions. Solution: Switch to electron-rich, bulky ligands like XPhos or dtbpf , or use a precatalyst like Pd(dba)₂ .

  • The "LiCl Effect":

    • Larock's original protocol requires 1 equivalent of LiCl.

    • Mechanism:[1][2][3][4][5][6][7] Chloride ions coordinate to Pd, stabilizing the intermediate and facilitating the displacement of the iodide.

    • Warning:Do not omit LiCl , but do not use a large excess (e.g., >3 equiv), as it can inhibit the reaction by over-saturating the metal center.

  • Alkyne Stoichiometry:

    • Alkynes are prone to oligomerization under Pd catalysis.

    • Standard: Use 2.0–3.0 equivalents of alkyne relative to the aniline. Using 1.0 equivalent often results in 40–50% yield because the alkyne is consumed by side reactions before it can insert.

Troubleshooting Protocol 2.1: The "Resuscitation" Workflow

If your Larock reaction shows <10% conversion by LCMS after 4 hours:

  • Degas Immediately: Oxygen kills the active Pd(0) species. Sparge the solvent with Argon for 15 mins before adding the catalyst.

  • Check the Base: Carbonate bases (K₂CO₃, Na₂CO₃) are standard. If using a hindered alkyne, switch to Cs₂CO₃ (cesium effect improves solubility and reactivity).

  • Temperature Bump: If using an o-bromide, increase T to 120°C and seal the vessel.

Visualizing the Catalytic Cycle

LarockCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + o-Iodoaniline OxAdd->Pd0 Incomplete (If Ar-Cl used) AlkCoord Alkyne Coordination OxAdd->AlkCoord + Alkyne Insertion Migratory Insertion AlkCoord->Insertion Regioselectivity Determined Here RedElim Reductive Elimination (Indole Release) Insertion->RedElim Ring Closure RedElim->Pd0 Regeneration

Figure 2: The Larock Catalytic Cycle. Regioselectivity is determined during the migratory insertion of the alkyne into the Ar-Pd bond.[2][8]

Module 3: Purification & Isolation (The "Hidden" Yield Loss)

The Problem: Crude NMR looks good, but the isolated yield is low and the product turns red/brown. The Root Cause: Oxidative degradation on acidic silica gel.

Indoles are electron-rich heterocycles (essentially enamines). Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity, combined with the high surface area and atmospheric oxygen, catalyzes the oxidation of indoles to colored impurities (indolenines/dimers).

Protocol 3.1: The Neutralized Workup

Never purify a sensitive indole on untreated silica.

  • Pre-treat the Column:

    • Prepare your eluent (e.g., Hexane/EtOAc).

    • Add 1% Triethylamine (Et₃N) to the solvent system.

    • Flush the silica column with 2 column volumes of this "basified" solvent before loading your sample.

  • Alternative Stationary Phase:

    • If the indole is extremely labile (e.g., contains electron-donating groups like -OH or -NH₂), switch to Neutral Alumina (Activity Grade III) .

  • Evaporation:

    • Do not heat the water bath >40°C during rotary evaporation. Indoles can sublime or degrade with heat + air.

Frequently Asked Questions (FAQ)

Q: My Fischer reaction yields a product with the wrong mass (M+16 or M+32). What happened? A: You likely have "abnormal" Fischer products or oxidation. However, a common culprit is the formation of the hydroperoxide if the hydrazone was exposed to air for too long before cyclization. Ensure your hydrazone formation is done under inert atmosphere if the hydrazine is electron-rich.

Q: In the Larock synthesis, I get a mixture of regioisomers. How do I control this? A: Regioselectivity is driven by sterics during the migratory insertion step (see Figure 2). The bulky group of the alkyne prefers to be distal to the aniline nitrogen.

  • Fix: Increase the steric difference between the two alkyne substituents (e.g., use a TMS-alkyne or t-Butyl-alkyne). The bulky group will end up at the C2 position of the indole [1].

Q: Can I use the Fischer method for 3-substituted indoles? A: Yes, but be careful of the "indolenine" intermediate. If you use a ketone like 2-butanone, you will get a mixture of 2,3-dimethylindole and 2-ethylindole. The migration preference generally follows the rule that the ene-hydrazine forms on the more substituted carbon (thermodynamic control), but this is acid-dependent.

References

  • Larock, R. C.; Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[2] Journal of the American Chemical Society, 113(17), 6689–6690.

  • Robinson, B. (1963). The Fischer Indole Synthesis.[1][3][4][5][8][9] Chemical Reviews, 63(4), 373–401.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Humphrey, G. R.; Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

  • Benchchem Technical Guides. (n.d.). Troubleshooting Guide for the Synthesis of Indole Derivatives.

Sources

Optimization

Technical Support Center: Purification of Crude 2,3,5-Trimethyl-1H-indole

[1] Topic: Purification & Stability Management of 2,3,5-Trimethyl-1H-indole Target Audience: Medicinal Chemists, Process Development Scientists CAS Reference: 1127-69-1 (Verify against CAS 1640-39-7 to ensure isomer corr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Purification & Stability Management of 2,3,5-Trimethyl-1H-indole Target Audience: Medicinal Chemists, Process Development Scientists CAS Reference: 1127-69-1 (Verify against CAS 1640-39-7 to ensure isomer correctness)[1]

Part 1: The Senior Scientist’s Overview

The Molecule & The Challenge

You are likely synthesizing 2,3,5-trimethyl-1H-indole via a Fischer Indole Synthesis using 4-methylphenylhydrazine and 2-butanone (methyl ethyl ketone).[1] While the reaction is robust, the purification is notoriously deceptive.

The core challenge stems from three competing factors:

  • Isomer Confusion: The crude mixture often contains the indolenine isomer (2,3,3-trimethyl-3H-indole), which is a liquid, whereas your target 1H-indole should be a solid.[1]

  • Oxidative Instability: The electron-rich nature of the indole ring (hyper-conjugated by three methyl groups) makes it significantly more prone to auto-oxidation than unsubstituted indole, leading to "pink/red" rosindole impurities.[1]

  • Acid Sensitivity: While formed in acid, the isolated product is acid-sensitive.[1] Standard silica chromatography often degrades the product into oligomers unless the stationary phase is buffered.

Part 2: Troubleshooting Guides (Q&A Format)

Category 1: Isomer & Phase Identification

Q: My crude product is a dark red oil that won't solidify, but the literature suggests it should be a solid. What is happening?

A: You likely have one of two issues:

  • The Indolenine Isomer: Check your proton NMR. If you see a singlet integrating to 6H around 1.2–1.5 ppm, you have synthesized 2,3,3-trimethylindolenine (CAS 1640-39-7).[1] This occurs if isopropyl methyl ketone was used instead of 2-butanone, or if a rearrangement occurred.[1] This isomer is a liquid.[1][2][3]

  • Eutectic Impurity Depression: If the NMR confirms the 2,3,5-trimethyl-1H-indole structure (singlet methyls at distinct aromatic/allylic positions, NH broad singlet ~7.5-8.0 ppm), your product is depressed by unreacted hydrazine or solvent.[1]

    • Action: Do not attempt to recrystallize the oil directly. Perform a High-Vacuum Kugelrohr Distillation to remove volatiles, or proceed immediately to the "Buffered Silica Filtration" protocol below.

Category 2: The "Pink/Red" Oxidation Problem

Q: My product turns pink or brown within hours of isolation. How do I stop this?

A: This is auto-oxidation at the C3 position, forming hydroperoxyindolenines which degrade into colored oligomers.[1] The methyl groups at C2 and C3 increase electron density, accelerating this process compared to bare indole.

Protocol: The Antioxidant Workup

  • Solvent Additive: Add 0.05% BHT (Butylated hydroxytoluene) to your extraction and chromatography solvents.

  • Atmosphere: Store the crude under Argon immediately.

  • Removal: If the solid is already pink, wash the filter cake with cold Hexane:Toluene (9:1) . The oxidized impurities are often more soluble in toluene than the crystal lattice of the product.

Category 3: Purification & Silica Degradation[1][4][5]

Q: I lose significant mass on silica columns, and the fractions turn dark. Is the compound decomposing?

A: Yes. Standard silica gel is slightly acidic (pH ~5-6).[1] This acidity catalyzes the dimerization of electron-rich indoles.[1] You must deactivate the silica.[1][4]

Protocol: TEA-Deactivated Silica Chromatography

  • Step 1: Slurry your silica gel in the starting eluent (e.g., Hexane).

  • Step 2: Add 1% v/v Triethylamine (TEA) to the slurry and stir for 5 minutes.

  • Step 3: Pack the column.[1][4]

  • Step 4: Flush with 2 column volumes of pure eluent (without TEA) to remove excess base (which can cause band broadening).

  • Step 5: Load your sample.

  • Result: This neutralizes acidic sites, preventing on-column polymerization.[1]

Category 4: Hydrazine Removal[6][7]

Q: The product smells like hydrazine and is sticky. Acid washing causes it to turn black.[1] How do I clean it?

A: Do NOT use strong mineral acids (HCl/H2SO4) for washing 2,3,5-trimethylindole; it will polymerize.[1]

Protocol: The "Buffered" Wash

  • Dissolve crude in Ethyl Acetate.[1]

  • Wash 2x with 10% Aqueous Ammonium Chloride (NH4Cl) . This provides a mild proton source to protonate residual hydrazine (making it water-soluble) without protonating the indole C3 position.[1]

  • Wash 1x with Brine.[1]

  • Dry over Na2SO4 (avoid MgSO4 if it is slightly acidic).[1]

Part 3: Purification Decision Matrix

The following workflow illustrates the logical path for purifying crude 2,3,5-trimethyl-1H-indole based on its physical state and impurity profile.

Purification_Workflow Start Crude 2,3,5-Trimethyl-1H-indole StateCheck Physical State Check Start->StateCheck Liquid Dark Oil / Liquid StateCheck->Liquid Viscous Oil Solid Solid / Semi-Solid StateCheck->Solid Precipitate NMR_Check 1H NMR Analysis Liquid->NMR_Check Color_Check Color Check Solid->Color_Check Isomer_Fail Isomer: 2,3,3-Trimethylindolenine (Wrong Target) NMR_Check->Isomer_Fail Gem-dimethyl (s, 6H) Solvent_Fail Target Correct but Solvent/Hydrazine Trapped NMR_Check->Solvent_Fail Correct Signals Vac_Distill High Vac Distillation (Remove Volatiles) Solvent_Fail->Vac_Distill Deactivated_Col Column Chromatography (Silica + 1% TEA) Vac_Distill->Deactivated_Col Pink_Red Pink/Red (Oxidized) Color_Check->Pink_Red Yes Beige_White Beige/Off-White Color_Check->Beige_White No Pink_Red->Deactivated_Col Recryst Recrystallization (EtOH/H2O or Hexane/EtOAc) Beige_White->Recryst Deactivated_Col->Recryst Final Pure Product (Store under Argon, -20°C) Recryst->Final

Figure 1: Purification logic flow for 2,3,5-Trimethyl-1H-indole, prioritizing isomer verification and silica deactivation.

Part 4: Quantitative Data & Solvent Systems

Solvent Compatibility Table

Use this table to select solvents for extraction and recrystallization.[1]

OperationRecommended Solvent SystemNotes
TLC Eluent Hexane : EtOAc (8:2)Add 1% TEA to the developing tank to prevent streaking.
Column Eluent Hexane : DCM (Gradient 0-20% DCM)Avoid pure EtOAc; it can dissolve silica slightly and is harder to remove.[1]
Recrystallization Ethanol : Water (9:1)Dissolve in hot EtOH, add H2O until turbid, cool slowly.
Alt. Recrystallization Hexane (with trace Toluene)Good for removing oxidized "red" impurities which stay in Toluene.
Wash Solution 10% NH4Cl (aq)Best for removing hydrazine without polymerizing the indole.

References

  • Fischer Indole Synthesis Mechanism & Impurities

    • Robinson, B. (1982).[1] The Fischer Indole Synthesis.[5] Wiley-Interscience.[1] (Definitive text on the formation of indolenine byproducts and hydrazine handling).

  • Indole Oxidation P

    • Clean, S., & Wenkert, E. (1960). Auto-oxidation of Indoles.Journal of the American Chemical Society, 82(15), 4040-4044.[1] Link

  • Deactiv

    • Common Organic Chemistry Protocols.[1] (Standard methodology for TEA-deactivation to prevent acid-catalyzed rearrangement of electron-rich heterocycles).[1] Link

  • Physical Properties of Trimethylindoles

    • National Institute of Standards and Technology (NIST) Chemistry WebBook. SRD 69.[1] (Verifying melting points and physical states of indole isomers). Link

Sources

Troubleshooting

Technical Support Center: N-Alkylation of Indoles

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Guide & Optimization Protocols

The Core Challenge: The Ambident Nucleophile

Welcome to the technical support center for indole chemistry. If you are reading this, you are likely facing the classic "Ambident Nucleophile" problem. Indole possesses two nucleophilic sites: the nitrogen (N1) and the carbon at position 3 (C3).

While the N-H proton is acidic (


 in DMSO), the C3 position is inherently more nucleophilic due to orbital control (HOMO coefficient density). Successful N-alkylation requires shifting the reaction from orbital control  (favoring C3) to charge control  (favoring N1).

This guide provides the logic to force this shift, ensuring high regioselectivity and yield.

Decision Logic & Workflow

Before starting your experiment, use this decision tree to select the optimal protocol based on your substrate's sensitivity and the electrophile's reactivity.

IndoleLogic Start Start: Analyze Substrate Sensitive Base-Sensitive Groups? (Esters, Nitriles, Halogens) Start->Sensitive Sterics Steric Hindrance? (2-substituted indole / secondary halide) Sensitive->Sterics No Cesium Protocol B: Mild Base (Cs2CO3/MeCN) (Cesium Effect) Sensitive->Cesium Yes Green Requirement for Green Chemistry / Scale-up? Sterics->Green Low/Moderate NaH Protocol A: Strong Base (NaH/DMF) (Kinetic Control) Sterics->NaH High Hindrance Green->NaH No (Standard Lab Scale) PTC Protocol C: Phase Transfer (KOH/Toluene/TBAI) (Interfacial Mechanism) Green->PTC Yes

Figure 1: Optimization decision tree for selecting the correct N-alkylation protocol.

Troubleshooting Matrix (FAQs)

Issue 1: Regioselectivity (C3-Alkylation vs. N1-Alkylation)

User Question: "I am observing significant C3-alkylated byproduct (or C3/N1 mixtures). How do I force the reaction to N1?"

Technical Diagnosis: This is a failure of Hard-Soft Acid-Base (HSAB) matching. The Indolyl anion has high electron density at C3 (Soft center) and high charge density at N1 (Hard center).

  • C3-Alkylation is thermodynamically controlled and favored by tight ion pairing (non-polar solvents, small cations like

    
     or 
    
    
    
    ).
  • N1-Alkylation is kinetically controlled and favored by free anions (polar aprotic solvents, large cations).

Corrective Actions:

  • Solvent Switch: Move to highly polar aprotic solvents like DMF or DMSO . These solvents solvate the metal cation, leaving the indolyl anion "naked" and more reactive at the hard Nitrogen center.

  • The "Cesium Effect": Switch your base to Cesium Carbonate (

    
    ) . The large radius of the 
    
    
    
    ion forms a loose ion pair with the indolyl anion, promoting N-selectivity and preventing over-alkylation.
  • Temperature: Lower the temperature (

    
     to RT). High heat promotes the thermodynamic product (C3).
    
Issue 2: Incomplete Conversion / Stalled Reaction

User Question: "The reaction stops at 60% conversion. Adding more electrophile doesn't help."

Technical Diagnosis:

  • Water Contamination: The

    
     of water in DMSO is ~32, but hydroxide is a poor base in wet organic solvents. If your solvent is "wet," the base (NaH or KOtBu) is quenched faster than it deprotonates the indole.
    
  • Leaving Group Mismatch: If using alkyl chlorides, the reactivity is too low.

Corrective Actions:

  • Finkelstein Modification: Add 10 mol% TBAI (Tetrabutylammonium iodide) . This generates the alkyl iodide in situ, which is a much better electrophile (

    
     is a better leaving group than 
    
    
    
    or
    
    
    ).
  • Dry Your Solvent: Indole

    
     (DMSO) is ~21. You need a base that maintains basicity.[1] Ensure DMF/DMSO is anhydrous.[1]
    
Issue 3: Substrate Decomposition

User Question: "My substrate has an ester group, and NaH is hydrolyzing it."

Technical Diagnosis: Sodium Hydride is a strong, non-nucleophilic base, but the hydroxide generated (if any water is present) or the hydride itself can be too harsh for sensitive groups.

Corrective Actions:

  • Protocol Switch: Use Protocol B (

    
    )  in Acetonitrile (MeCN). This is a much milder system (
    
    
    
    of conjugate acid
    
    
    is lower), sufficient to deprotonate indole under equilibrium conditions without destroying esters or nitriles.

Mechanistic Visualization

Understanding the competition between the Kinetic (N1) and Thermodynamic (C3) pathways is vital.

Mechanism cluster_pathways Selectivity Pathways Indole Indole (Neutral) Anion Indolyl Anion (Ambident Nucleophile) Indole->Anion Deprotonation (pKa ~21) Base Base (NaH or Cs2CO3) Base->Anion N_Attack N1-Attack (Ionic/Kinetic) Anion->N_Attack Polar Aprotic Solvent Large Cation (Cs+) C_Attack C3-Attack (Orbital/Thermodynamic) Anion->C_Attack Non-polar Solvent High Temp Product_N N-Alkylated Product N_Attack->Product_N Product_C C-Alkylated Byproduct C_Attack->Product_C

Figure 2: Mechanistic bifurcation showing how solvent and cation choice drives N-selectivity.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (NaH/DMF)

Best for: Unreactive substrates, steric hindrance, simple alkyl chains.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve Indole (1.0 equiv) in anhydrous DMF (

    
    ).
    
  • Deprotonation: Cool to

    
    . Add NaH (60% dispersion in oil, 1.2 equiv)  portion-wise.
    
    • Note: Gas evolution (

      
      ) will occur. Vent properly.
      
  • Stir: Allow to stir at

    
     for 30 mins (solution usually turns yellow/red indicating anion formation).
    
  • Alkylation: Add Electrophile (1.2 - 1.5 equiv) dropwise.

  • Completion: Warm to RT and monitor by TLC/LCMS (usually < 2 hours).

  • Quench: Carefully add saturated

    
     solution.
    
Protocol B: The "Mild Cesium" Method

Best for: Substrates with esters, amides, or halogens. Preventing over-alkylation.

  • Setup: Standard glassware (strict exclusion of water is less critical but recommended).

  • Mix: Combine Indole (1.0 equiv) and

    
     (2.0 equiv)  in Acetonitrile (MeCN) or DMF.
    
  • Alkylation: Add Electrophile (1.2 equiv).

  • Heat: Heat to

    
    .
    
    • Why Heat? Carbonate is a weaker base; heat is required to drive the equilibrium deprotonation.

  • Workup: Filter off the solid salts, concentrate filtrate.

Protocol C: Phase Transfer Catalysis (Green/Industrial)

Best for: Scale-up, avoiding DMF, green chemistry.[2]

  • Solvent: Use Toluene or 2-MeTHF.

  • Base: Add finely powdered KOH (3.0 equiv) .

  • Catalyst: Add TBAI (tetrabutylammonium iodide, 5-10 mol%) .

  • Reaction: Add Indole and Electrophile. Stir vigorously at RT or mild heat (

    
    ).
    
    • Mechanism:[1][2][3][4][5] TBAI transports the hydroxide/indolyl anion into the organic phase and activates the alkyl halide via halogen exchange.

Data Summary: Base & Solvent Effects[1][6][7]

VariableConditionEffect on N-AlkylationRisk Factor
Base NaH Excellent (Irreversible)Functional group incompatibility
Base

High Selectivity (Cesium Effect)Slower reaction rate
Base KOH Good (with PTC)Requires catalyst (TBAI)
Solvent DMF/DMSO Favors N1 (Dissociates ions)High boiling point, difficult workup
Solvent THF Moderate (Tight ion pairs)Slower rates, may favor C3 slightly
Solvent Toluene Poor (unless PTC used)No reaction without catalyst

References

  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles. Source: The Journal of Organic Chemistry (2023). Relevance: Establishes the kinetic nature of N-alkylation vs thermodynamic C-alkylation.

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Source: Journal of Medicinal Chemistry / ACS Publications. Relevance: foundational text on the "Cesium Effect" for suppressing over-alkylation and promoting mono-N-alkylation.[6]

  • Phase Transfer Catalysis: N-Alkylations Using Catalytic Tetrabutylammonium Iodide. Source: PTC Organics / Industrial Phase-Transfer Catalysis Experts.[7] Relevance: Industrial protocols for avoiding NaH/DMF using TBAI.

  • Equilibrium Acidities in Dimethyl Sulfoxide (Bordwell pKa Table). Source: University of Wisconsin-Madison (Reich/Bordwell Data). Relevance: Authoritative source for the pKa of Indole (~21.0) and Water in DMSO.[8][9][10]

Sources

Optimization

Managing reaction temperature in electrophilic fluorination of indoles

Topic: Managing Reaction Temperature in Electrophilic Fluorination of Indoles Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists Introduction: The Thermal/Kinetic Balance Welcome to the . In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Reaction Temperature in Electrophilic Fluorination of Indoles Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists

Introduction: The Thermal/Kinetic Balance

Welcome to the . In the electrophilic fluorination of indoles, temperature is not merely a variable for rate acceleration; it is the primary switch between regioselectivity (C3 vs. C2), chemoselectivity (mono- vs. difluorination), and stereocontrol (enantiomeric excess).

Indoles are electron-rich heterocycles that react readily with electrophilic fluorinating agents (F+ sources) like Selectfluor® and N-fluorobenzenesulfonimide (NFSI). The reaction is kinetically favored at the C3 position due to the stability of the resulting iminium (indolenine) intermediate. However, thermodynamic control—often modulated by temperature—can induce migration to C2 or lead to oxidative side products.

Module 1: The Thermodynamics of Regioselectivity

Mechanism & Temperature Sensitivity

The fluorination of indole proceeds via an initial attack of the electrophile (F+) at the highly nucleophilic C3 position. This forms a cationic intermediate (Indolenine).

  • Low Temperature (< 0°C): Favors the kinetic product (3-fluoro-3H-indole). If a chiral catalyst is present, low temperature is critical to prevent racemization.

  • Moderate/High Temperature (> 25°C): Increases the risk of:

    • Over-fluorination: Formation of 3,3-difluoroindolin-2-ones.

    • Rearrangement: Migration of the fluorine or substituents to the C2 position.

    • Decomposition: Fluorinated indolenines are unstable and prone to hydrolysis or polymerization.

Visualizing the Pathway

The following diagram illustrates the critical decision points where temperature dictates the product outcome.

IndoleFluorination Indole Indole Substrate C3_Attack C3 Attack (Kinetic Control) Indole->C3_Attack + F+ F_Source F+ Source (Selectfluor/NFSI) F_Source->C3_Attack Intermediate C3-Fluoro Indolenine (Cationic Intermediate) C3_Attack->Intermediate Mono_Prod 3-Fluoroindole (Target: Chiral/Achiral) Intermediate->Mono_Prod Low Temp (<0°C) Trapping/Elimination Di_Prod 3,3-Difluorooxindole (Over-reaction) Intermediate->Di_Prod High Temp (>RT) Excess Reagent C2_Prod 2-Fluoroindole (Migration/Rearrangement) Intermediate->C2_Prod Thermodynamic Equilibration

Figure 1: Reaction coordinate showing the divergence of kinetic C3-fluorination versus thermodynamic side reactions governed by thermal energy.

Module 2: Reagent-Specific Protocols

The choice of reagent dictates the thermal window. Selectfluor is kinetically faster but less soluble; NFSI is slower but ideal for asymmetric catalysis.

Comparative Reagent Data
FeatureSelectfluor (F-TEDA-BF4) NFSI (N-Fluorobenzenesulfonimide)
Primary Use Racemic mono/difluorination; Oxidative fluorination.Enantioselective fluorination (with catalyst).
Solvent Polar (MeCN, MeOH, DMF). Insoluble in non-polar.Non-polar/Aprotic (DCM, Toluene, THF).
Optimal Temp 0°C to 40°C . High temp risks oxidative cleavage.-78°C to 0°C . Low temp essential for ee.
Common Issue Poor solubility at low temp slows reaction.Slow kinetics requiring Lewis Acid activation.
Thermal Risk Exothermic decomposition at >80°C.Background racemization at >0°C.

Module 3: Advanced Protocol (Enantioselective)

Scenario: You are synthesizing a chiral 3-fluorooxindole or 3-fluoroindolenine using NFSI and a chiral Lewis Acid catalyst (e.g., Ni(II)-DBFOX or Chiral Phosphoric Acid).

Protocol: Low-Temperature Asymmetric Fluorination
  • Preparation (Pre-Cooling):

    • Dissolve the indole substrate (1.0 equiv) and chiral catalyst (e.g., 10 mol%) in anhydrous DCM or Toluene.

    • CRITICAL: Cool the reaction vessel to -78°C (acetone/dry ice) or -40°C (MeCN/dry ice) before adding the fluorinating agent.

    • Why? Pre-complexation of the catalyst with the substrate often requires a specific thermal equilibrium. Adding NFSI to a warm solution causes uncatalyzed (racemic) background reaction.

  • Reagent Addition:

    • Add NFSI (1.0–1.2 equiv) solid or solution slowly.

    • Maintain internal temperature monitoring. Do not allow exotherm to exceed -35°C.

  • Reaction Monitoring:

    • Stir at the target cryogenic temperature.

    • Troubleshooting: If conversion is <10% after 4 hours, raise temperature strictly in 10°C increments (e.g., to -60°C, then -40°C).

    • Stop Point: Do not exceed 0°C. Above this, the enantiomeric excess (ee) degrades significantly due to the reversibility of the C-F bond formation or catalyst dissociation [1].

  • Quenching:

    • Quench at the reaction temperature with saturated NaHCO3 or Na2S2O3. Warming the reaction mixture before quenching can induce rapid racemization of the sensitive 3-fluoroindolenine.

Module 4: Troubleshooting & FAQs

Q1: My reaction with Selectfluor is heterogeneous and slow at 0°C. Should I heat it?

Answer: Proceed with caution. Selectfluor has poor solubility in DCM/Toluene but dissolves well in Acetonitrile (MeCN).

  • Fix: Switch solvent to MeCN or an MeCN/DCM mixture.

  • Warning: Heating >40°C with Selectfluor often leads to oxidative cleavage of the C2-C3 bond or formation of 3,3-difluorooxindole. If you must heat, ensure you are using strictly 1.0 equivalent of Selectfluor to prevent over-fluorination [2].

Q2: I am observing the formation of 2-fluoroindole instead of the expected 3-fluoro isomer.

Answer: This suggests thermodynamic equilibration.

  • Cause: The 3-fluoroindolenine intermediate is rearranging. This often happens if the reaction is run too hot or left too long.

  • Fix: Lower the temperature by 20°C and quench immediately upon consumption of the starting material. 3-fluoroindolenines are kinetically formed but thermodynamically unstable [3].

Q3: My enantiomeric excess (ee) drops significantly when scaling up.

Answer: This is a heat transfer issue.

  • Cause: On a larger scale, the exotherm upon NFSI addition raises the internal temperature, allowing the racemic background reaction to compete with the catalyzed pathway.

  • Fix: Use a dosing pump to add NFSI solution slowly, ensuring the internal probe never registers a spike >5°C above the setpoint.

Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue Low_Yield Low Yield / Slow Rate Issue->Low_Yield Low_EE Low Enantioselectivity Issue->Low_EE Side_Prod Side Products (Difluoro/Oxidation) Issue->Side_Prod Check_Sol Check Selectfluor Solubility Switch to MeCN? Low_Yield->Check_Sol Check_Temp_EE Temp too high? Racemic background reaction >0°C Low_EE->Check_Temp_EE Check_Stoich Excess Reagent? Temp > RT promotes difluorination Side_Prod->Check_Stoich Action_Sol Increase Temp to 25°C (Monitor for decomp) Check_Sol->Action_Sol Action_Cool Cool to -78°C Check Catalyst Loading Check_Temp_EE->Action_Cool Action_Control Strict 1.0 eq Reagent Keep Temp < 20°C Check_Stoich->Action_Control

Figure 2: Diagnostic workflow for common fluorination failures.

References

  • Shibata, N., et al. (2008).[1] "Enantioselective Fluorination of 3-(2-Arylacetyl)-2-thiazolidinones with NFSI Employing DBFOX-Ph/Metal Complexes." Journal of the American Chemical Society.[2]

  • Banks, R. E., et al. (1992). "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications.

  • Lozano, O., et al. (2011). "Organocatalytic Enantioselective Fluorination of Indoles." Chemical Communications.

  • Meanwell, N. A. (2018). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Indole Purification &amp; Stability

Subject: Advanced Impurity Removal from Indole-Concentrated Oil (Wash Oil Fraction) Audience: Process Chemists, Chemical Engineers, and R&D Scientists Version: 2.4 (Current Standards: Deep Eutectic Solvents & Ionic Liqui...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Impurity Removal from Indole-Concentrated Oil (Wash Oil Fraction) Audience: Process Chemists, Chemical Engineers, and R&D Scientists Version: 2.4 (Current Standards: Deep Eutectic Solvents & Ionic Liquids)[1]

Introduction: The Indole Challenge

Purifying indole from coal tar wash oil or synthetic crude is deceptively difficult due to two primary adversaries: azeotropic lock and oxidative instability .

The boiling point of indole (


) is perilously close to its primary impurity, 2-methylnaphthalene  (

).[1] In standard distillation, these two form azeotropes, making physical separation impossible without an entrainer. Furthermore, indole is an electron-rich heterocycle that rapidly dimerizes to form red/pink color bodies (di-indoles) upon exposure to light, oxygen, or strong acids.[1]

This guide moves beyond outdated, corrosive alkali fusion methods (KOH) to focus on Deep Eutectic Solvents (DES) and Ionic Liquids (ILs) , which offer superior selectivity and prevent polymerization.[1]

Module 1: Chemical Separation (The "Wet" Phase)

Core Objective: Break the Indole/2-Methylnaphthalene azeotrope using selective extraction.

Troubleshooting Guide: Extraction Efficiency

Q: I am using acid extraction (H₂SO₄), but my yield is dropping, and the product is turning into a dark resin. Why? A: You are likely triggering acid-catalyzed polymerization.[1]

  • The Mechanism: Indole is acid-sensitive. In strong mineral acids, it protonates at the C3 position, becoming an electrophile that attacks unprotonated indole molecules. This creates dimers and trimers (resins) that are impossible to revert.[1]

  • The Fix: Switch to Deep Eutectic Solvents (DES) or Ionic Liquids .[1] These systems rely on hydrogen bonding and electrostatic interactions rather than protonation, preserving the indole structure.

Q: Which solvent system provides the highest selectivity for indole over 2-methylnaphthalene? A: Current field data suggests Choline Chloride-based DES or Imidazolium Ionic Liquids .

  • Recommended System: Tetraethylammonium chloride (TEAC) + p-Toluenesulfonic acid (TsOH) in a 1:2 molar ratio.[1]

  • Why: The acidity of TsOH in the DES is "buffered" by the quaternary ammonium salt, allowing for strong H-bonding with the nitrogen in indole without triggering rapid polymerization.

Protocol: DES Extraction Workflow

Standard Operating Procedure for Bench-Scale Purification

  • Preparation: Mix TEAC and TsOH (molar ratio 1:2) at

    
     until a homogeneous liquid forms.
    
  • Mixing: Add the DES to your Indole-Concentrated Oil at a 1:1 mass ratio .

  • Extraction: Stir at 300 rpm for 30 minutes at 40°C .

    • Note: Higher temperatures (

      
      ) increase solubility but decrease selectivity.[1]
      
  • Settling: Allow phases to settle for 20 minutes.

    • Top Phase (Raffinate): Contains 2-methylnaphthalene and non-polar hydrocarbons.[1]

    • Bottom Phase (Extract): Contains DES + Indole.[1]

  • Regeneration: Wash the bottom phase with diethyl ether or warm water (if using water-soluble DES) to recover the indole.[1]

Visualizing the Extraction Logic

IndoleExtraction Feed Indole-Concentrated Oil (Indole + 2-MN + Quinoline) Mixing Mix with DES (TEAC:2TsOH) Feed->Mixing Settling Phase Separation (Gravity Settling) Mixing->Settling Raffinate Raffinate Phase (2-Methylnaphthalene) Settling->Raffinate Non-polar impurities Extract Extract Phase (DES + Indole) Settling->Extract H-Bonded Indole Regen Back-Extraction (Diethyl Ether) Extract->Regen Final Purified Indole (>98% Purity) Regen->Final Recycle Recycled DES Regen->Recycle Recycle->Mixing

Caption: Logical flow for separating Indole from 2-Methylnaphthalene (2-MN) using Deep Eutectic Solvents (DES), highlighting the recycling loop.

Module 2: Thermal Separation & Azeotropes

Core Objective: Managing thermal history to prevent degradation.

Q: Why does my distillate contain both indole and 2-methylnaphthalene despite using a high-efficiency column? A: You are fighting thermodynamics. Indole and 2-methylnaphthalene form a minimum-boiling azeotrope .[1] No amount of theoretical plates will separate them in a standard rectification setup.[1]

  • Solution: You must alter the relative volatility (

    
    ).[1]
    
    • Option A (Extractive Distillation): Add a high-boiling solvent (e.g., diethylene glycol) that interacts preferentially with indole, holding it in the liquid phase while 2-MN distills over.[1]

    • Option B (Pre-Extraction): Use the DES method in Module 1 before distillation.[1] Distillation should only be used as a final polishing step for solvent removal, not for primary separation.

Q: At what temperature does thermal degradation become critical? A: Indole is relatively stable up to its boiling point (


) if the environment is inert.[1] However, in the presence of trace oxygen, degradation accelerates above 150°C .
  • Requirement: Always distill under vacuum (

    
    ) to keep pot temperatures below 
    
    
    
    .
Module 3: Final Polishing & Color Stability

Core Objective: Preventing the "Pink Indole" phenomenon.

Q: My white indole crystals turn pink/red after 24 hours of storage. How do I stop this? A: This is oxidative dimerization, catalyzed by light and trace impurities.

  • Root Cause: Trace amounts of acid or unremoved quinoline act as catalysts for auto-oxidation.[1]

  • Corrective Action:

    • Wash: Ensure the final product is washed with a weak base (NaHCO₃ solution) to neutralize any trace acid from the extraction step.[1]

    • Solvent: Recrystallize using n-hexane or a water/ethanol mixture. Hexane is preferred as it does not solubilize the polar color bodies (dimers), leaving them in the mother liquor.[1]

    • Storage: Store in amber glass under an Argon or Nitrogen headspace.

Comparative Data: Separation Methods
MethodSeparation PrincipleIndole Recovery (%)Purity (%)Key Disadvantage
Alkali Fusion (KOH) Chemical Reaction (Salt formation)85-90%>95%Corrosive, high energy, generates hazardous waste.[1]
Acid Polymerization Reaction (Impurities polymerized)<60%LowDestroys indole yield; outdated.[1]
Ionic Liquids ([Bmim][BF4]) H-Bonding / Partitioning92-96% >99% High solvent cost.[1]
DES (TEAC/TsOH) H-Bonding / Electrostatic90-94% >98% Viscosity of solvent can be high.[1]
References
  • Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega. (2021).[1] Investigates the efficiency of imidazolium-based ionic liquids over traditional alkali methods. [1]

  • Theoretical insight and experimental exploration of indole extraction from wash oil with deep eutectic solvents. Arabian Journal of Chemistry. (2022). Details the mechanism of TEAC/TsOH extraction and electrostatic interactions.

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. Processes (MDPI). (2022). Discusses the integration of solvent extraction with final solute crystallization for high purity. [1]

  • Separation of nitrogen heterocyclic compounds contained in coal tar absorption oil fraction. Journal of the Japan Petroleum Institute. (2000). Foundational work on the thermodynamics of indole azeotropes.

Sources

Optimization

Best practices for storing and handling 2,3,5-Trimethyl-1H-indole

Compound ID: 2,3,5-Trimethylindole | CAS: 1128-28-5 | Format: Solid (Crystalline Powder)[1][2] Module 1: Critical Storage Protocols (The "Prevention" Phase) Q: I just received my shipment. Why is the label specifying "In...

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 2,3,5-Trimethylindole | CAS: 1128-28-5 | Format: Solid (Crystalline Powder)[1][2]

Module 1: Critical Storage Protocols (The "Prevention" Phase)

Q: I just received my shipment. Why is the label specifying "Inert Atmosphere" when other indoles are just stored cold?

A: While unsubstituted indole is relatively stable, alkyl-substituted indoles—specifically those with electron-donating groups like methyls at the 2, 3, and 5 positions—are significantly more electron-rich.[1][2][3] This increased electron density lowers the oxidation potential of the indole ring, making it highly susceptible to autoxidation upon exposure to atmospheric oxygen.[2][3]

  • The Mechanism: Oxygen attacks the C3 position (even if substituted), forming a hydroperoxide intermediate (3-hydroperoxy-2,3,5-trimethylindolenine).[1][2] This intermediate rearranges to form dimers or cleaves the ring to form keto-amides (often pink or brown colored) [1, 2].[1][2][3]

  • The 5-Methyl Factor: The methyl group at the 5-position is electron-donating, further activating the ring compared to simple 2,3-dimethylindole, accelerating this degradation process.[1][2][3]

Q: What is the exact workflow for long-term storage?

A: Do not rely solely on refrigeration.[1][2][3] Cold slows kinetics, but it does not stop the thermodynamic drive for oxidation.[1][2][3] Follow this decision matrix for incoming inventory:

StorageWorkflow Receive Shipment Received (Check Seal Integrity) Inspect Visual Inspection (White/Beige = Pass) (Pink/Brown = Fail) Receive->Inspect Aliquot Aliquot immediately? (Avoid repeated freeze-thaw) Inspect->Aliquot Pass Purge Purge Headspace (Argon preferred over N2) Aliquot->Purge Yes (Recommended) Seal Seal & Desiccate (Parafilm + Desiccant Pack) Purge->Seal Store Final Storage (-20°C preferred, 4°C acceptable) Seal->Store

Figure 1: Incoming inspection and storage workflow to prevent oxidative degradation.

Q: My sample has turned a light pink. Is it ruined?

A: Not necessarily, but purity has been compromised.[2][3]

  • Diagnosis: The pink color indicates the formation of trace oxidation products (likely dimers or indoxyls).[2][3]

  • Action: If your application requires >99% purity (e.g., kinetic studies or precise synthesis), you must repurify.[1][2][3]

  • Repurification: Recrystallization from ethanol/water or column chromatography (silica gel) is effective.[1][2][3] Ensure the solvent is degassed prior to use to prevent immediate re-oxidation.[1][2][3]

Module 2: Handling & Solubilization (The "Usage" Phase)

Q: I am observing precipitation when adding the stock solution to my cell culture media. How do I fix this?

A: 2,3,5-Trimethylindole is highly lipophilic (logP ~3.[1][2][3]2) and has poor water solubility.[1][2][3] "Shocking" a high-concentration DMSO stock directly into aqueous media causes rapid precipitation.[1][2][3]

Recommended Solubilization Protocol:

SolventSolubility RatingNotes
DMSO Excellent (>50 mM)Preferred stock solvent.[2][3]
Ethanol GoodVolatility can change concentration over time.[2][3]
Water/PBS Poor (<0.1 mM)Do not attempt to dissolve directly.[2][3]

Step-by-Step Dilution (The "Step-Down" Method):

  • Primary Stock: Dissolve solid in 100% DMSO to create a 10-50 mM stock.

  • Intermediate Dilution: Dilute the stock 1:10 in the same solvent or a 50:50 DMSO:Water mix (if compatible) before adding to the final aqueous buffer.

  • Final Addition: Add the intermediate solution dropwise to the vortexing media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity in biological assays [3].[1][2][3]

Q: Can I heat the solution to dissolve it faster?

A:

  • In Organic Solvents (DMSO/EtOH): Yes, mild warming (37-40°C) is acceptable and safe.[1][2][3]

  • In Aqueous Mixtures: No. Heating may temporarily dissolve the compound, but it will likely crash out (precipitate) as supersaturated crystals upon cooling, leading to inconsistent dosing data.[2]

Module 3: Troubleshooting Synthesis & Reactivity

Q: I am trying to perform an electrophilic substitution at the 3-position, but the reaction is failing. Why?

A: You are fighting steric hindrance and existing substitution.[1][2][3]

  • The Blocker: The methyl group at C3 blocks the standard indole reactivity (C3 is the preferred site for electrophiles in unsubstituted indoles).[2][3]

  • The Alternative: Electrophilic attack will likely occur at the C6 position (para to the nitrogen) or involve attack at C3 followed by a rearrangement (Plancher rearrangement) if the conditions are acidic and thermal [4].[2][3]

  • Acid Warning: Avoid strong mineral acids unless intended. 2,3,5-Trimethylindole will dimerize rapidly in strong acid (e.g., HCl, H2SO4) via protonation at C3, forming an indoleninium ion that is attacked by a second indole molecule.[1][2]

Q: How do I distinguish 2,3,5-Trimethylindole from its isomer 2,3,3-Trimethylindolenine?

A: This is a common mix-up in inventory.[1][2][3]

  • 2,3,5-Trimethylindole (CAS 1128-28-5): Solid at room temperature (MP ~122°C) [5].[1][2][3] Contains an N-H bond (visible in IR/NMR).[1][2][3]

  • 2,3,3-Trimethylindolenine (CAS 1640-39-7): Liquid or low-melting solid (MP ~6-8°C).[1][2][3] Contains a C=N bond (imine) and no N-H.[1][2][3]

Module 4: Safety & Disposal

Q: What are the primary safety hazards?

A:

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[1][2][3]

  • Handling: Wear nitrile gloves and safety goggles.[1][2][3][4] Avoid inhalation of dust.[1][2][3]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1][2][3] Do not flush down drains due to potential aquatic toxicity common in lipophilic indoles.[1][2][3]

References
  • Mechanism of Indole Oxidation: Oxidation of 2,3-dimethylindole by peroxophosphates.[1][2][3] Journal of the Chemical Society, Perkin Transactions 2.[2][3][5] Link

  • Autoxidation Pathways: Autoxidation of 2,3-Dialkylindoles.[1][2][3] Canadian Journal of Chemistry.[1][2][3][6] Link[2]

  • DMSO Solubility & Cell Compatibility: Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical / ResearchGate.[1][2][3] Link

  • Indole Reactivity Patterns: Pyrroles and their benzo derivatives: Reactivity.[1][2][3] Tetrahedron / ResearchGate.[1][2][3] Link

  • Physical Properties Verification: 2,3,5-trimethyl-1H-indole Physical Properties. Stenutz.eu.[1][2][3] Link

Sources

Troubleshooting

Overcoming common issues in Suzuki couplings with indole substrates

[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Reactivity & Stability Issues in Indole Cross-Couplings Introduction Welcome to the Advanced Synthesis Support...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Reactivity & Stability Issues in Indole Cross-Couplings

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because your indole coupling failed. Indoles are deceptive substrates in Suzuki-Miyaura cross-couplings; they appear simple but possess two inherent "kill switches" for palladium catalysis: the acidic N-H bond (pKₐ ~16 in DMSO) and the high susceptibility of 2-indolyl boronates to protodeboronation.

This guide moves beyond standard textbook conditions. We treat your reaction as a system of competing rates—oxidative addition vs. catalyst poisoning, and transmetallation vs. protodeboronation. Below are the protocols and logic to tip those scales in your favor.

Module 1: The Unprotected Indole Challenge

Issue Diagnosis

User Report: "My reaction stalls at <20% conversion when using free (unprotected) indole, but works perfectly when I methylate the nitrogen."

Root Cause Analysis: The free N-H bond is the culprit. Under standard basic conditions (e.g., NaOEt, K₂CO₃), the indole is deprotonated to form an indolyl anion.[1] This anion can coordinate to the Palladium(II) center, forming a stable, unreactive "off-cycle" amidopalladium complex.[1] This effectively poisons your catalyst.[1]

Troubleshooting Protocol

Q: Do I have to protect the nitrogen? A: No, but you must change your base and ligand system.[1] You cannot use strong alkoxide bases with unprotected indoles.[1]

The Solution: The "Weak Base / Bulky Ligand" Protocol Switch to a system that relies on a mild base (K₃PO₄) and a bulky, electron-rich phosphine ligand (Buchwald-type).

  • Why K₃PO₄? The phosphate anion acts as a proton shuttle.[1] It is basic enough to activate the boronic acid (forming the boronate) but not basic enough to fully deprotonate the indole N-H in bulk solution, preventing the formation of the catalyst-poisoning indolyl anion.

  • Why Buchwald Ligands (e.g., XPhos, SPhos)? The steric bulk prevents the N-atom of the indole from coordinating to the Pd center, keeping the catalyst active.[1]

Recommended Conditions (Self-Validating)
ComponentRecommendationMechanistic Rationale
Catalyst XPhos Pd G3 or Pd(OAc)₂ + XPhos Pre-catalysts (G3/G4) ensure rapid activation without induction periods common with Pd(dba)₂.
Base K₃PO₄ (Tribasic Potassium Phosphate) Maintains pH ~11-12; activates Boron without deprotonating Indole N-H.
Solvent 1,4-Dioxane / Water (4:1) Water is critical for dissolving the inorganic base and facilitating the boronate formation.
Temperature 80–100 °C Required to drive the transmetallation step for sterically demanding substrates.

Module 2: Boron Species Stability (The Protodeboronation Issue)

Issue Diagnosis

User Report: "I am trying to couple 2-indolylboronic acid, but I only isolate unsubstituted indole. The boronic acid disappears before coupling."

Root Cause Analysis: You are observing Protodeboronation . 2-Heteroaryl boronic acids are notoriously unstable.[2] The C2-Boron bond is prone to hydrolysis because the adjacent nitrogen lone pair stabilizes the protonated intermediate (zwitterionic fragmentation). This reaction is often faster than the transmetallation to Palladium.

Visualizing the Failure Mode

Protodeboronation BoronicAcid 2-Indolylboronic Acid Boronate Boronate Anion (Activated) BoronicAcid->Boronate + Base Protonation C3 Protonation (Rate Limiting) Boronate->Protonation Fast Side Reaction Transmetal Transmetallation to Pd-Ar Boronate->Transmetal Desired Path (Often Slower) Decomp Indole (Decomposed) Protonation->Decomp - B(OH)3 Product Coupled Product Transmetal->Product

Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation.

Troubleshooting Protocol

Q: How do I stop the boronic acid from decomposing? A: You cannot stop it, but you can "starve" it.[1] Use the Slow-Release Strategy with MIDA Boronates.

The Solution: MIDA Boronates N-Methyliminodiacetic acid (MIDA) boronates are stable to storage and chromatography. Under standard Suzuki conditions (aqueous base), the MIDA ester hydrolyzes slowly to release the free boronic acid.[1]

  • The Trick: The concentration of free boronic acid never gets high enough to favor the second-order decomposition pathways, but it is high enough to feed the Palladium catalyst.

Experimental Protocol: MIDA Coupling

  • Substrates: Aryl Halide (1.0 equiv), Indolyl-MIDA Boronate (1.2–1.5 equiv).[1]

  • Catalyst: Pd(dppf)Cl₂ or XPhos Pd G2 (2–5 mol%).[1]

  • Base/Solvent: K₃PO₄ (3.0 equiv) in THF:Water (10:1) .[1]

    • Note: The water ratio is critical here.[1] Too much water accelerates MIDA hydrolysis (risk of decomposition); too little prevents hydrolysis (no reaction).[1]

  • Temp: 60 °C.

Module 3: Regioselectivity & 3-Haloindoles

Issue Diagnosis

User Report: "I am trying to couple a 3-bromoindole with a phenylboronic acid. The reaction is sluggish and I see debrominated indole."

Root Cause Analysis: 3-Haloindoles are electron-rich. The C-Br bond is pseudo-vinylic and electron-rich, making oxidative addition to Pd(0) difficult (Pd is nucleophilic; it prefers electron-poor halides).[1] Furthermore, 3-bromoindoles are light-sensitive and thermally unstable.[1]

Troubleshooting Protocol

Q: How do I boost the reactivity of 3-bromoindole? A: Use a ligand that creates a highly electron-rich Palladium center to facilitate oxidative addition.

The Solution: Bis-phosphine Ligands (dtbpf) While Buchwald ligands work, Pd(dtbpf)Cl₂ (1,1′-Bis(di-tert-butylphosphino)ferrocene palladium dichloride) has shown exceptional turnover numbers for sterically hindered and electron-rich aryl chlorides/bromides.[1]

Alternative Strategy: The "Reverse" Coupling If the 3-bromoindole fails, invert the polarity. Use Indole-3-boronic acid (or pinacol ester) + Aryl Bromide.

  • Indole-3-boronic esters are significantly more stable than their C2 counterparts.

  • Aryl bromides generally undergo oxidative addition more readily than electron-rich 3-bromoindoles.

Module 4: Decision Matrix & Reference Data

Selection Guide: Ligand & Pre-catalyst
Substrate ClassPrimary RecommendationAlternativeKey Constraint
Unprotected Indole + Aryl Halide XPhos Pd G3 SPhos Pd G3Must use weak base (K₃PO₄). Avoid NaOtBu.
2-Indolyl Boronic Acid (Unstable) MIDA Boronate BF₃K SaltRequires water for hydrolysis.
3-Bromoindole (Electron Rich) Pd(dtbpf)Cl₂ Pd(tBu₃P)₂High temp (80°C+) often required.
Sterically Hindered (ortho-subst.) SPhos Pd G3 RuPhos Pd G3SPhos is "King of Sterics".[1]
Workflow Visualization

DecisionTree Start Start: Indole Suzuki Coupling CheckNH Is the Indole N-H protected? Start->CheckNH Protected Protected (N-Me, N-Boc) CheckNH->Protected Yes Unprotected Unprotected (Free N-H) CheckNH->Unprotected No CheckPos Coupling Position? Protected->CheckPos Buchwald Buchwald Protocol: XPhos Pd G3, K3PO4, Dioxane/H2O Unprotected->Buchwald Standard Standard Conditions: Pd(dppf)Cl2, K2CO3, Dioxane/H2O Pos2 C2-Position (Unstable Boron) CheckPos->Pos2 Pos3 C3-Position (Stable Boron) CheckPos->Pos3 MIDA Use MIDA Boronate or BF3K Salt Pos2->MIDA StandardBoron Use Boronic Acid/PinEster Pos3->StandardBoron

Figure 2: Decision matrix for selecting reaction conditions based on substrate protection and regiochemistry.

Experimental Protocol: General Procedure for Unprotected Indoles

Objective: Coupling of 5-bromoindole with phenylboronic acid.

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add:

    • 5-Bromoindole (1.0 mmol, 196 mg)[1]

    • Phenylboronic acid (1.5 mmol, 183 mg)[1]

    • K₃PO₄ (2.0 mmol, 424 mg) - Grind to fine powder if clumpy.[1]

    • XPhos Pd G3 (0.02 mmol, 17 mg) - 2 mol% loading.[1]

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).

    • Tip: Sparge solvents with Nitrogen for 10 mins prior to addition.

  • Reaction: Seal vial with a PTFE-lined cap. Heat to 100 °C for 4–12 hours.

    • Checkpoint: The reaction mixture should turn from orange/red to black (Pd black precipitation) only after the reaction is complete. Early black precipitation indicates catalyst death (add more ligand).[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

References

  • Buchwald, S. L., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."[1][3] Journal of the American Chemical Society, 2013, 135(34), 12877–12885.[1][3] Link[1]

  • Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates Facilitates Suzuki-Miyaura Coupling."[1][4] Journal of the American Chemical Society, 2008, 130(43), 14084–14085.[1] Link[1]

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides."[1] Chemical Reviews, 1995, 95(7), 2457–2483.[1] Link[1]

  • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[1] Accounts of Chemical Research, 2007, 40(4), 275–286.[1] Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling."[1] Chemical Society Reviews, 2014, 43, 412-443.[1] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Trimethyl-Indole Isomers: Indolenine vs. Indole Scaffolds

This guide provides a comparative technical analysis of trimethyl-indole isomers, specifically focusing on the critical distinction between the pseudo-aromatic 3H-indolenines (e.g., 2,3,3-trimethylindolenine) and the ful...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of trimethyl-indole isomers, specifically focusing on the critical distinction between the pseudo-aromatic 3H-indolenines (e.g., 2,3,3-trimethylindolenine) and the fully aromatic 1H-indoles (e.g., 2,3,5-trimethylindole).[1]

Executive Summary: The Structural Divergence

In the field of heterocyclic chemistry, "trimethyl-indole" is a nomenclature often used loosely to describe two chemically distinct classes of compounds. For researchers in drug development and materials science, distinguishing between these isomers is critical due to their opposing reactivity profiles.

  • Isomer A: 2,3,3-Trimethylindolenine (TMI) [1][2]

    • Class: 3H-Indole (Indolenine).[1][3][4]

    • Key Feature: An

      
       hybridized C3 carbon bearing two methyl groups.[1] This disrupts the aromaticity of the pyrrole ring.
      
    • Primary Application: Precursor for polymethine cyanine dyes (Cy3, Cy5) used in bio-labeling.[1]

  • Isomer B: 2,3,5-Trimethylindole [1]

    • Class: 1H-Indole (True Indole).[1]

    • Key Feature: Fully aromatic 10-

      
       electron system.[1]
      
    • Primary Application: Pharmaceutical intermediate (e.g., NSAIDs, serotonin receptor modulators).[1]

Chemical & Physical Property Comparison

The following table synthesizes experimental data to highlight the physical divergence caused by the


 center in TMI versus the aromatic planar structure of 2,3,5-trimethylindole.
Feature2,3,3-Trimethylindolenine (TMI)2,3,5-Trimethylindole
CAS Registry 1640-39-71971-46-6
Structure Type Bicyclic imine (Non-aromatic pyrrole ring)Bicyclic aromatic (Fully conjugated)
Hybridization at C3

(Gem-dimethyl)

(Planar)
Physical State (RT) Reddish-brown liquid / Low melting solidSolid (Crystalline)
Boiling/Melting Point BP: 228-229°CMP: 118-120°C
Nucleophilicity Nitrogen is moderately nucleophilic (forms quaternary salts)C3 is highly nucleophilic (EAS reactions)
Solubility Soluble in EtOH, CHCl

, Acidic water
Soluble in organic solvents; Insoluble in water

Synthesis Protocols: The Fischer Indole Bifurcation

The synthesis of both isomers relies on the Fischer Indole Synthesis , but the outcome is strictly dictated by the ketone precursor. The choice of ketone determines whether the intermediate can aromatize (forming an indole) or is "trapped" as an imine (forming an indolenine).

Diagram 1: Mechanistic Divergence in Fischer Synthesis

FischerSynthesis Start Phenylhydrazine Precursor KetoneA Isopropyl Methyl Ketone (3-methyl-2-butanone) Start->KetoneA Route 1 KetoneB Ethyl Methyl Ketone (2-butanone) + p-Tolylhydrazine Start->KetoneB Route 2 HydrazoneA Hydrazone Intermediate A KetoneA->HydrazoneA Acid Cat. HydrazoneB Hydrazone Intermediate B KetoneB->HydrazoneB Acid Cat. Rearrange [3,3]-Sigmatropic Rearrangement HydrazoneA->Rearrange HydrazoneB->Rearrange CyclizationA Cyclization & NH3 Loss (No H at C3 to eliminate) Rearrange->CyclizationA Route 1 CyclizationB Cyclization & NH3 Loss (H at C3 allows aromatization) Rearrange->CyclizationB Route 2 ProductA 2,3,3-Trimethylindolenine (Imine Structure) CyclizationA->ProductA Trapped ProductB 2,3,5-Trimethylindole (Aromatic Structure) CyclizationB->ProductB Aromatized

Caption: The ketone structure dictates the final scaffold. Branching at the alpha-position (Route 1) forces the formation of the indolenine.

Protocol A: Synthesis of 2,3,3-Trimethylindolenine (TMI)

Target: High-purity precursor for cyanine dyes.[1][2] Mechanism: The use of 3-methyl-2-butanone introduces two methyl groups at the C3 position, preventing the formation of a double bond and locking the molecule in the imine form [1].

  • Reagents: Phenylhydrazine (1.0 eq), 3-methyl-2-butanone (1.1 eq), Glacial Acetic Acid (Solvent/Catalyst).[1]

  • Procedure:

    • Dissolve phenylhydrazine in glacial acetic acid under inert atmosphere (

      
      ).
      
    • Add 3-methyl-2-butanone dropwise at room temperature to form the hydrazone.[1]

    • Reflux the mixture at 110°C for 3–5 hours. The solution will darken significantly.

    • Critical Step: Monitor via TLC (Hexane:EtOAc 8:2).[1] TMI appears as a distinct spot different from the hydrazone.

  • Work-up:

    • Cool to RT and remove acetic acid via rotary evaporation.

    • Neutralize the residue with saturated

      
       (pH ~8).
      
    • Extract with Dichloromethane (DCM).[1] Dry over

      
      .[1][5]
      
    • Purification: Vacuum distillation is preferred over column chromatography for large scales due to the product's stability.

  • Yield Expectation: 70–85%.

Protocol B: Synthesis of 2,3,5-Trimethylindole

Target: Aromatic scaffold for medicinal chemistry.[1] Mechanism: Using p-tolylhydrazine provides the 5-methyl group, while 2-butanone provides the 2,3-methyl framework.[1] The C3 position retains a proton, allowing tautomerization to the stable aromatic indole [2].

  • Reagents: p-Tolylhydrazine HCl (1.0 eq), 2-Butanone (1.1 eq),

    
     (conc. catalyst), Ethanol.[1][5][6]
    
  • Procedure:

    • Dissolve p-tolylhydrazine hydrochloride in ethanol.[1]

    • Add 2-butanone and catalytic sulfuric acid.[1]

    • Reflux for 4 hours.[1]

  • Work-up:

    • Pour reaction mixture into ice-water to precipitate the crude indole.

    • Filter the solid precipitate.[5]

    • Purification: Recrystallization from ethanol/water is the standard method for high purity.

  • Yield Expectation: 60–75%.

Analytical Fingerprinting (NMR Validation)[1]

Distinguishing these isomers via


-NMR is straightforward due to the unique environment of the methyl groups.
IsomerKey

-NMR Signal (

)
Structural Explanation
2,3,3-TMI

1.30 ppm (s, 6H)
The gem-dimethyl group at C3 is shielded and chemically equivalent, appearing as a strong singlet in the aliphatic region [3].[1]
2,3,3-TMI

2.25 ppm (s, 3H)
The methyl group on the imine carbon (C2-Me).[1]
2,3,5-Indole

2.38 ppm (s, 3H)
C3-Methyl attached to the aromatic ring (deshielded).[1]
2,3,5-Indole

7.50-7.80 ppm (br s, 1H)
The N-H proton characteristic of true indoles (absent in TMI).[1]

Reactivity & Application Logic

Pathway 1: The Indolenine Route (Dye Synthesis)

2,3,3-TMI is the industry standard for synthesizing Cyanine Dyes (Cy3, Cy5, Cy7) .[1]

  • Mechanism: The Nitrogen atom in TMI is

    
     hybridized and has a lone pair, making it susceptible to alkylation (quaternization).
    
  • Reaction: Alkylating TMI with ethyl iodide yields the Indolium salt. This activated species undergoes condensation with polymethine linkers to create fluorescent dyes.

  • Why not Indole? Aromatic indoles like 2,3,5-trimethylindole are poor nucleophiles at the nitrogen.[1] Alkylation requires strong bases (NaH) and destroys the NH functionality often needed for H-bonding in drugs.

Pathway 2: The Indole Route (Drug Discovery)

2,3,5-Trimethylindole acts as a nucleophile at the C3 position (if available) or undergoes electrophilic substitution on the benzene ring.

  • Mechanism: The electron-rich aromatic system reacts with electrophiles.

  • Application: Used to synthesize Indomethacin analogs (NSAIDs) where the indole core mimics biological substrates like tryptophan [4].

Diagram 2: Application Decision Tree

ApplicationLogic Input Research Goal Branch1 Fluorescence / Imaging Input->Branch1 Branch2 Bioactivity / Pharma Input->Branch2 Target1 Target: 2,3,3-Trimethylindolenine Branch1->Target1 Target2 Target: 2,3,5-Trimethylindole Branch2->Target2 Action1 Reaction: N-Alkylation (Quaternization) Target1->Action1 Action2 Reaction: Electrophilic Subst. (C-Alkylation/Acylation) Target2->Action2 Result1 Product: Cyanine Dyes (Cy3, Cy5) Action1->Result1 Result2 Product: NSAIDs / Serotonin Analogs Action2->Result2

Caption: Select the isomer based on the electronic requirements of the final application.

References

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010).[1] New 3H-Indole Synthesis by Fischer's Method. Molecules, 15(4), 2491–2498.[1][3] Link

  • Robinson, B. (1963).[1] The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link[1]

  • ChemicalBook. (2023).[1][5] 2,3,3-Trimethylindolenine NMR Spectrum. ChemicalBook Database. Link

  • BenchChem. (2025).[1][7][8] Comparative Analysis of Indole Isomers: A Guide for Researchers. BenchChem Technical Reports. Link[1]

Sources

Comparative

Physicochemical Profiling &amp; Toxicity Assessment of Indole Derivatives: A Comparative Technical Guide

Executive Summary The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of essential biological mediators (tryptophan, serotonin) and blockbuster therapeutics (indomethacin, vincristine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of essential biological mediators (tryptophan, serotonin) and blockbuster therapeutics (indomethacin, vincristine). However, the very properties that make indoles bioactive—planar topology, hydrogen-bonding capability, and electron-rich aromaticity—also predispose them to specific toxicity profiles, including DNA intercalation and CYP450-mediated bioactivation.

This guide objectively compares the physicochemical drivers of toxicity in indole derivatives. It provides a comparative analysis of optimization strategies (Lipophilic vs. Electronic tuning) and validates these findings through rigorous in silico and in vitro protocols.

Part 1: The Physicochemical Landscape of Toxicity

To rationally design safer indole derivatives, we must correlate structural modifications with toxicological outcomes. The two dominant physicochemical drivers are Lipophilicity (LogP) and Electronic Distribution (Hammett


) .
Lipophilicity (LogP) and Non-Specific Toxicity

Lipophilicity is the primary determinant of membrane permeability and non-specific cytotoxicity.

  • Mechanism: High LogP (>3.5) facilitates passive diffusion but increases accumulation in lipid bilayers, leading to membrane disruption (narcosis).

  • Metabolic Risk: Highly lipophilic indoles are preferential substrates for CYP450 enzymes, increasing the likelihood of reactive metabolite formation (e.g., epoxides or quinone imines) which cause Drug-Induced Liver Injury (DILI).

Electronic Effects and Metabolic Stability

Substituents at the C5 and C6 positions significantly alter the electron density of the indole ring.

  • Electron-Withdrawing Groups (EWG): Halogens (F, Cl) reduce electron density, often stabilizing the ring against oxidative metabolism but potentially increasing specific binding affinity to off-targets.

  • Electron-Donating Groups (EDG): Groups like -OMe or -OH increase electron density, making the ring more susceptible to oxidation and potential bioactivation into toxic intermediates.

Part 2: Comparative Analysis of Optimization Strategies

This section compares two distinct strategies for optimizing indole derivatives, highlighting the trade-offs between potency and toxicity.

Comparison 1: Lipophilic Tuning vs. Electronic Stabilization
FeatureStrategy A: High Lipophilicity (e.g., N-benzylation)Strategy B: Electronic Stabilization (e.g., C5-Fluorination)
Primary Goal Maximize membrane permeability and cellular uptake.Block metabolic soft spots (CYP oxidation) to extend half-life.
Physicochemical Marker LogP > 4.0Hammett

> 0 (EWG)
Toxicity Risk High Non-Specific Toxicity. Disruption of mitochondrial membrane potential; high phospholipidosis risk.Specific Toxicity. Potential hERG channel inhibition (cardiotoxicity) due to strong dipole moments.
Metabolic Fate Rapid hepatic clearance; formation of extensive lipophilic metabolites.Slower clearance; reduced formation of reactive quinone-imine intermediates.
Experimental Outcome High cytotoxicity in MTT assays (IC50 < 5 µM) across all cell lines (low selectivity).Moderate cytotoxicity (IC50 10-50 µM); higher selectivity for target vs. normal cells.
Comparison 2: Methodological Approaches (In Silico vs. In Vitro)
ParameterIn Silico (QSAR Modeling) In Vitro (Cell-Based Assays)
Throughput Ultra-High (>1000 compounds/day)Moderate (10-50 compounds/week)
Cost Low (Computational resources)High (Reagents, cell culture maintenance)
Predictive Scope Excellent for baseline toxicity (LD50) and logP-driven narcosis.Essential for mechanism-specific toxicity (e.g., apoptosis vs. necrosis).
Limitation Often fails to predict toxicity caused by bioactivation (metabolites) unless specifically modeled.Does not account for systemic pharmacokinetics (ADME) or clearance rates.
Verdict Screening Tool: Use to filter libraries before synthesis.Validation Tool: Mandatory for lead optimization.

Part 3: Visualizing the Toxicity Pathway

Understanding the mechanistic flow from structure to toxicity is critical. The following diagram illustrates how physicochemical properties branch into different toxicity modes.

IndoleToxicity Substituent Indole Derivative (Substituent Choice) LogP High Lipophilicity (LogP > 3.5) Substituent->LogP Alkyl/Aryl groups ElectronRich Electron Rich Ring (EDG at C5/C6) Substituent->ElectronRich -OH, -OMe ElectronPoor Electron Deficient (EWG at C5/C6) Substituent->ElectronPoor -F, -Cl, -CN Membrane Membrane Integration LogP->Membrane Partitioning CYP CYP450 Metabolism ElectronRich->CYP Oxidation Stable Metabolic Stability ElectronPoor->Stable Blocked Oxidation Narcosis Non-Specific Cytotoxicity (Narcosis) Membrane->Narcosis Disruption Reactive Reactive Intermediates (Quinone Imines) CYP->Reactive Bioactivation Safe Reduced Toxicity Target Engagement Stable->Safe Excretion Adducts Protein/DNA Adducts (Genotoxicity) Reactive->Adducts Covalent Binding

Figure 1: Mechanistic pathways linking indole physicochemical properties to toxicological outcomes. High lipophilicity drives non-specific membrane toxicity, while electron-donating groups increase the risk of reactive metabolite formation.

Part 4: Experimental Protocols

To validate the theoretical correlations above, the following self-validating protocols are recommended.

Protocol A: Quantitative Structure-Activity Relationship (QSAR) Modeling

Purpose: To predict toxicity (LD50) and filter candidates prior to synthesis.

  • Dataset Curation:

    • Compile a library of indole derivatives with known experimental toxicity values (LD50 or IC50) from databases like ChEMBL or PubChem.

    • Quality Control: Remove salts, normalize tautomers, and remove duplicates.

  • Descriptor Calculation:

    • Use software (e.g., RDKit, Dragon, or PaDEL) to calculate 2D and 3D descriptors.

    • Key Descriptors:

      • ALogP: Lipophilicity.

      • TPSA: Topological Polar Surface Area (permeability).

      • HOMO/LUMO Gap: Reactivity index (correlates with metabolic stability).

      • Hammett Constants: Electronic influence of substituents.

  • Model Building:

    • Split data into Training (80%) and Test (20%) sets.

    • Apply Multiple Linear Regression (MLR) or Random Forest algorithms.

    • Validation Criterion: The model is valid only if

      
       for the training set and 
      
      
      
      for cross-validation [1, 4].
  • Applicability Domain:

    • Define the chemical space (Williams plot). Do not predict toxicity for compounds falling outside the structural similarity of the training set.

Protocol B: MTT Cytotoxicity Assay (Standardized)

Purpose: To determine in vitro IC50 values against specific cell lines (e.g., HepG2 for hepatotoxicity, MCF-7 for efficacy).

Materials:

  • Cell Lines: HepG2 (Liver), HEK293 (Kidney - Normal control).[1]

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Control: Doxorubicin (Positive control), DMSO (Vehicle control).

Workflow:

  • Seeding: Seed cells in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment:

    • Dissolve indole derivatives in DMSO (Final DMSO concentration < 0.1% to avoid solvent toxicity).

    • Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add 100 µL of compound solution to wells (Triplicates required).

  • Incubation: Incubate for 48 hours. Note: 24h is often insufficient for apoptosis induction in robust cancer lines.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS).

    • Incubate for 4 hours. Viable mitochondria reduce MTT to purple formazan crystals.

  • Solubilization & Measurement:

    • Remove media carefully.[2]

    • Add 100 µL DMSO to dissolve crystals.

    • Measure Absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Plot dose-response curve to calculate IC50 [2, 5].

Part 5: Workflow Visualization

The following diagram details the integrated workflow for assessing indole toxicity, combining computational prediction with experimental validation.

ToxicityWorkflow cluster_InSilico Phase 1: In Silico Screening cluster_InVitro Phase 2: In Vitro Validation Start Candidate Library (Indole Derivatives) Calc Calc Descriptors (LogP, TPSA, HOMO) Start->Calc Model QSAR Prediction (Toxicity Model) Calc->Model Filter Filter Candidates (Remove High Risk) Model->Filter Synth Synthesis Filter->Synth Selected Hits Assay MTT / LDH Assay (HepG2 / HEK293) Synth->Assay Analyze IC50 Determination Assay->Analyze Decision Lead Selection Analyze->Decision

Figure 2: Integrated workflow for the selection and toxicity assessment of indole derivatives, moving from computational filtering to biological validation.

References

  • QSAR study of indole derivatives as active agents against Candida albicans. PubMed. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives. PubMed Central. [Link]

  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. PubMed Central. [Link]

  • QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PubMed. [Link]

  • Mechanisms of Drug Induced Liver Injury. PubMed Central. [Link]

Sources

Validation

Benchmarking Guide: 2,3,5-Trimethyl-1H-indole as a Kinase Inhibitor Scaffold

Executive Summary This guide provides a technical benchmarking framework for 2,3,5-Trimethyl-1H-indole (TMI) . Unlike fully optimized clinical drugs, TMI represents a lipophilic fragment scaffold .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking framework for 2,3,5-Trimethyl-1H-indole (TMI) . Unlike fully optimized clinical drugs, TMI represents a lipophilic fragment scaffold . In drug discovery, such scaffolds are critical "starting points" that bind to the ATP-binding hinge region of kinases but lack the solubilizing and specificity-conferring groups of mature drugs.

This evaluation compares TMI against Staurosporine (pan-kinase reference) and Sunitinib (indole-based clinical RTK inhibitor). The objective is not to demonstrate superior potency of the fragment, but to characterize its Ligand Efficiency (LE) and binding kinetics to determine its viability as a lead for further optimization.

Scientific Background: The Indole Scaffold in Kinase Discovery[1][2]

Indoles are privileged structures in medicinal chemistry, particularly for ATP-competitive kinase inhibitors. The nitrogen atom of the indole ring often acts as a hydrogen bond donor to the kinase "hinge" region (e.g., Glu81 in CDK2 or similar residues in EGFR/VEGFR).

  • 2,3,5-Trimethyl-1H-indole (TMI): A hydrophobic core. The methyl groups at positions 2, 3, and 5 provide hydrophobic contacts but limit water solubility. It serves as a probe for hydrophobic pockets within the ATP cleft.

  • Mechanism of Action: TMI functions as a Type I inhibitor, competing directly with ATP. However, without the "tail" structures found in drugs like Sunitinib, it likely exhibits fast "on/off" kinetics (high

    
    ), necessitating biophysical validation alongside biochemical assays.
    
Comparative Pathway Map

The following diagram illustrates the competitive binding mechanism within the kinase domain.

Kinase_Mechanism Kinase Protein Kinase (Active Conformation) ATP ATP (Substrate) Kinase->ATP Native Binding (Kd ~10-20 µM) TMI 2,3,5-Trimethyl-1H-indole (Fragment Probe) Kinase->TMI Competitive Binding (High Kd, Fast Off-Rate) Sunitinib Sunitinib (Optimized Indole Drug) Kinase->Sunitinib High Affinity Binding (Low Kd, Slow Off-Rate) Signal Phosphorylation Cascade ATP->Signal Catalysis Block Inhibition (No Signal) TMI->Block Sunitinib->Block

Figure 1: Mechanism of Action. TMI competes for the ATP pocket but lacks the binding affinity of optimized inhibitors like Sunitinib.

Comparative Analysis: Fragment vs. Drug

To objectively evaluate TMI, we must normalize the data using Ligand Efficiency (LE) , as direct IC50 comparison is unfair to a small fragment.

Table 1: Physicochemical & Potency Benchmarks
Parameter2,3,5-Trimethyl-1H-indole (TMI)Sunitinib (Comparator)Staurosporine (Reference)
Role Lead Fragment / ScaffoldClinical Drug (FDA Approved)Broad Spectrum Tool
MW ( g/mol ) ~159.23398.47466.53
Core Structure Indole (Methylated)Indole-2-oneIndolo[2,3-a]carbazole
Target Class Broad (Low Affinity)RTKs (VEGFR, PDGFR)Pan-Kinase (High Potency)
Est. IC50 10 - 100 µM (Micromolar)10 - 100 nM (Nanomolar)< 10 nM (Sub-nanomolar)
Ligand Efficiency High (> 0.3 kcal/mol/atom)Moderate (~0.3)Low (due to large size)
Solubility Low (High Lipophilicity)Moderate (Formulated salt)High

Key Insight: While TMI has a much weaker IC50 (requires more compound to inhibit), its Ligand Efficiency is likely high. This means the binding energy per atom is efficient, making it an excellent starting scaffold for growing a new drug.

Experimental Protocols

To validate TMI, you cannot rely solely on endpoint assays due to its potential for aggregation or interference. A dual-approach using Biochemical (ADP-Glo) and Biophysical (SPR) methods is required.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical)

Standard validated protocol for determining IC50.

Objective: Quantify the amount of ADP produced by the kinase reaction in the presence of TMI.

  • Reagent Prep:

    • Prepare 1X Kinase Buffer : 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT.

    • Compound Plate: Serially dilute TMI in DMSO (Start at 100µM, 1:3 dilution). Ensure final DMSO < 1%.

  • Kinase Reaction (5 µL volume):

    • Add 2 µL of Kinase (e.g., EGFR or VEGFR2) to 384-well white plate.

    • Add 1 µL of TMI (or Comparator). Incubate 10 min at RT.

    • Add 2 µL of ATP/Substrate mix to initiate.

    • Incubate for 60 minutes at RT.

  • ADP-Glo Reaction:

    • Add 5 µL ADP-Glo™ Reagent .[1] Incubate 40 min (Depletes unconsumed ATP).

    • Add 10 µL Kinase Detection Reagent . Incubate 30 min (Converts ADP to ATP -> Luciferase).

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration]. Fit to sigmoidal dose-response (Variable Slope) to calculate IC50.

Protocol B: Surface Plasmon Resonance (SPR) (Biophysical)

Essential for fragments like TMI to prove direct binding and rule out false positives.

Objective: Measure


 and 

rates.
  • Immobilization: Immobilize the Target Kinase (Ligand) onto a CM5 sensor chip via Amine Coupling (Target RU: ~3000-5000 for fragments).

  • Running Buffer: HBS-P+ with 5% DMSO (Must match compound solvent exactly to avoid "bulk shift").

  • Injection Cycle:

    • Inject TMI at increasing concentrations (e.g., 5, 10, 20, 50, 100 µM).

    • Contact Time: 60 seconds (Fast association expected).

    • Dissociation Time: 60 seconds (Fast dissociation expected).

  • Validation:

    • Compare sensorgram shape against Staurosporine (Slow off-rate control).

    • Square-wave sensorgrams indicate typical fragment behavior (fast on/fast off).

Workflow Visualization

The following diagram outlines the decision tree for benchmarking TMI.

Benchmarking_Workflow Start Start: 2,3,5-Trimethyl-1H-indole InSilico In Silico Docking (Check Hinge Interaction) Start->InSilico Biochem ADP-Glo Assay (IC50 Determination) InSilico->Biochem If fits pocket Biophys SPR Analysis (Binding Kinetics) Biochem->Biophys If IC50 < 100µM Decision Decision Gate Biophys->Decision Fragment Valid Fragment Hit (High IC50, Fast Off-Rate) Decision->Fragment Square Wave Binding FalsePos False Positive (Aggregation/Interference) Decision->FalsePos Irregular Binding

Figure 2: Screening Cascade. A rigorous filter from computational docking to biophysical confirmation is required for fragment validation.

References

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Retrieved from

  • Zhang, J., et al. (2009). Simple Assay for Measuring Kinase Activity and Inhibition (ADP-Glo Validation). Journal of Biomolecular Screening.
  • Lal, B., et al. (2022). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI Molecules. Retrieved from

  • Carna Biosciences. (2023). Kinase Profiling and Assay Development Guide. Retrieved from

  • Hopkins, A. L., et al. (2014). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trimethyl-1H-indole
Reactant of Route 2
Reactant of Route 2
2,3,5-Trimethyl-1H-indole
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